Hexyl o-anisate
Description
BenchChem offers high-quality Hexyl o-anisate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexyl o-anisate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
71605-88-4 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
hexyl 2-methoxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-8-11-17-14(15)12-9-6-7-10-13(12)16-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |
InChI Key |
UMXZQFHEWNEFNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Environmental Fate and Biodegradation Pathways of Hexyl 2-Methoxybenzoate: A Mechanistic Whitepaper
Executive Summary
Hexyl 2-methoxybenzoate (hexyl o-anisate) is a lipophilic aromatic ester representative of complex synthetic fragrances and specialty chemical additives. Understanding its environmental degradation is critical for predictive toxicology and environmental risk assessment. This whitepaper elucidates the multi-phasic catabolic pathways of hexyl 2-methoxybenzoate, detailing the transition from primary ester hydrolysis to aliphatic β -oxidation and the complex, thermodynamically demanding cleavage of the aromatic ring.
Phase 1: Primary Ester Hydrolysis
The initial degradation of hexyl 2-methoxybenzoate in soil and aquatic environments is driven by microbial carboxylesterases. The highly lipophilic nature of the hexyl chain ( LogP≈4.5 ) dictates the molecule's environmental partitioning; it rapidly adsorbs to soil organic matter and microbial lipid bilayers. This physical localization necessitates the action of extracellular or membrane-bound lipases. The nucleophilic attack on the ester carbonyl carbon cleaves the molecule into two distinct metabolic streams: 1-hexanol and 2-methoxybenzoic acid (o-anisic acid).
Phase 2: Aliphatic Chain Metabolism
The 1-hexanol moiety represents a highly bioavailable carbon source. It is rapidly internalized and oxidized by ubiquitous microbial alcohol dehydrogenases to hexanal, and subsequently by aldehyde dehydrogenases to hexanoic acid. Hexanoic acid is activated with Coenzyme A to form hexanoyl-CoA, which enters the standard β -oxidation cycle. This process yields three molecules of Acetyl-CoA, feeding directly into the Tricarboxylic Acid (TCA) cycle to generate ATP.
Phase 3: Aromatic Ring Degradation (o-Anisic Acid Pathway)
The degradation of the remaining 2-methoxybenzoic acid is the rate-limiting phase of the entire process due to the stability of the ortho-methoxy group and the aromatic resonance.
-
O-Demethylation: The first step requires the removal of the methoxy group. Specialized soil bacteria deploy a multi-component O-demethylase monooxygenase system—mechanistically identical to the dicamba (3,6-dichloro-2-methoxybenzoic acid) O-demethylase found in Pseudomonas maltophilia DI-6 ()[1]. This enzyme utilizes O2 and NADH to hydroxylate the methyl group, which is spontaneously eliminated as formaldehyde, yielding salicylic acid (2-hydroxybenzoic acid).
-
Hydroxylation: Salicylic acid undergoes further oxidation by salicylate 5-hydroxylase to form gentisic acid (2,5-dihydroxybenzoic acid). Because these enzymatic steps are highly specialized, mineralization often relies on microbial consortia. For example, the complete degradation of o-methoxybenzoate to gentisate has been proven to require the synergistic, concerted action of gram-positive Arthrobacter oxydans and gram-negative Pantoea agglomerans ()[2].
-
Ring Cleavage: Gentisic acid serves as the central aromatic intermediate. Gentisate 1,2-dioxygenase catalyzes the intradiol (ortho) cleavage of the aromatic ring, breaking the carbon-carbon bond to form maleylpyruvate. A glutathione-dependent isomerase then converts maleylpyruvate to fumarylpyruvate, which is finally hydrolyzed into fumarate and pyruvate, seamlessly integrating into central carbon metabolism ()[3].
Fig 1: Complete environmental biodegradation pathway of hexyl 2-methoxybenzoate.
Quantitative Degradation Kinetics
The degradation velocity of hexyl 2-methoxybenzoate is entirely dependent on the structural phase being metabolized. While the aliphatic chain is consumed rapidly, the methoxy-aromatic ring persists longer in the environment. The table below outlines the modeled kinetic parameters extrapolated from structurally analogous herbicides like dicamba ()[4].
| Target Compound | Degradation Phase | Primary Enzyme System | Estimated Soil Half-Life ( DT50 ) | Key Downstream Metabolite |
| Hexyl 2-methoxybenzoate | Primary Hydrolysis | Carboxylesterase / Lipase | 3 – 7 days | 1-Hexanol, o-Anisic Acid |
| 1-Hexanol | Aliphatic Oxidation | Alcohol Dehydrogenase | < 1 day | Hexanoic Acid |
| 2-Methoxybenzoic Acid | O-Demethylation | O-Demethylase Monooxygenase | 14 – 25 days | Salicylic Acid |
| Salicylic Acid | Hydroxylation | Salicylate 5-Hydroxylase | 2 – 4 days | Gentisic Acid |
Experimental Protocol: Isolation and Kinetic Profiling of Degraders
To study these pathways, researchers must isolate competent microbial consortia and validate the degradation mechanics via metabolite trapping. The following protocol is designed as a self-validating system : it uses selective nutritional pressure to isolate true degraders, enzymatic inhibitors to trap transient intermediates, and chemical derivatization to ensure analytical accuracy.
Step-by-Step Methodology
1. Enrichment Culturing (Selective Pressure)
-
Action: Suspend 5g of agricultural soil in 50 mL of sterile 0.9% NaCl. Vortex for 5 minutes. Transfer 5 mL of the supernatant to 100 mL of Minimal Salts Medium (MSM) supplemented with 50 mg/L hexyl 2-methoxybenzoate.
-
Causality: By utilizing MSM with the ester as the sole carbon source, strict selective pressure is applied. Only microbial consortia capable of synthesizing both the initial esterases and the complex O-demethylases will survive and proliferate.
2. Kinetic Tracking via HPLC-UV
-
Action: Sample the culture daily. Centrifuge at 10,000 x g, filter the supernatant (0.22 μ m), and analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient, monitoring at 230 nm and 280 nm).
-
Causality: Hexyl 2-methoxybenzoate and its phenolic metabolites (o-anisic acid, salicylic acid) possess distinct UV absorption maxima. This allows researchers to mathematically uncouple the rapid primary ester hydrolysis rate from the slower aromatic ring degradation rate.
3. Metabolite Trapping (Pathway Validation)
-
Action: In a parallel 50 mL sub-culture, add 100 μ M of 3-fluorocatechol on day 3 of the growth cycle.
-
Causality: 3-fluorocatechol acts as a potent suicide inhibitor of ring-cleaving dioxygenases. By intentionally paralyzing the lower degradation pathway, transient upstream intermediates (salicylic acid and gentisic acid) accumulate in the media rather than being instantly consumed, allowing for definitive detection.
4. Extraction and Derivatization for GC-MS
-
Action: Acidify 5 mL of the trapped culture to pH 2.0 with HCl. Extract twice with 5 mL ethyl acetate. Evaporate the organic layer to dryness under N2 gas. Reconstitute the residue in 100 μ L pyridine and 100 μ L N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes.
-
Causality: Acidification protonates the carboxylic acids, forcing them into the organic extraction phase. Furthermore, aromatic hydroxy acids exhibit severe peak tailing and poor volatility in Gas Chromatography. BSTFA derivatization replaces polar active hydrogens (-OH, -COOH) with non-polar trimethylsilyl (TMS) groups, ensuring sharp chromatographic peaks and unambiguous mass spectral fragmentation patterns.
Fig 2: Self-validating experimental workflow for isolating ester-degrading microbial consortia.
References
-
Gil, M., Haïdour, A., & Ramos, J. L. (2000). Degradation of o-methoxybenzoate by a two-member consortium made up of a gram-positive Arthrobacter strain and a gram-negative Pantotea strain. Biodegradation, 11(1), 49-53. URL:[Link]
-
Wikipedia Contributors. (n.d.). Dicamba. Wikipedia, The Free Encyclopedia. URL:[Link]
-
Mattes, T. E., Alexander, A. K., Richardson, P. M., Munk, A. C., Han, C. S., Stothard, P., & Coleman, N. V. (2008). The Genome of Polaromonas sp. Strain JS666: Insights into the Evolution of a Hydrocarbon- and Xenobiotic-Degrading Bacterium, and Features of Relevance to Biotechnology. Applied and Environmental Microbiology, 74(10), 3159-3168. URL:[Link]
-
Altom, J. D., & Stritzke, J. F. (1973). Degradation of Dicamba, Picloram, and Four Phenoxy Herbicides in Soils. Weed Science, 21(6), 556-560. URL:[Link]
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- 3. journals.asm.org [journals.asm.org]
- 4. Degradation of Dicamba, Picloram, and Four Phenoxy Herbicides in Soils | Weed Science | Cambridge Core [cambridge.org]
A Technical Guide to Elucidating the Mechanism of Action of Hexyl o-Anisate Derivatives
Introduction
Hexyl o-anisate and its derivatives represent a class of aromatic esters with significant potential in the development of novel therapeutic and cosmeceutical agents. As esters of o-anisic acid (2-methoxybenzoic acid), these compounds possess a chemical scaffold that suggests a range of plausible biological activities. Anisic acid and its related compounds have been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory properties.[1] The esterification with a hexyl group modifies the lipophilicity and other physicochemical properties of the parent molecule, which can significantly impact its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its mechanism of action.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of hexyl o-anisate derivatives. It is structured to move from hypothesized mechanisms to the detailed experimental protocols required to validate them, ensuring a robust and scientifically rigorous approach.
Hypothesized Mechanisms of Action
The biological activity of hexyl o-anisate derivatives can be conceptualized through two primary pathways: a prodrug mechanism, where the compound is hydrolyzed to its active components, and a direct action mechanism, where the intact ester interacts with biological targets.
Prodrug Mechanism via Esterase Hydrolysis
A prevalent mechanism for ester-containing compounds is their role as prodrugs, which are inactive forms of a drug that are metabolized into an active form within the body. Hexyl o-anisate can be hydrolyzed by ubiquitous esterase enzymes into o-anisic acid and hexanol.[2][3] Each of these hydrolysis products may then exert its own biological effects.
-
o-Anisic Acid: This component is likely responsible for the antimicrobial and antioxidant effects observed in related compounds.[1][4]
-
Hexanol: While less likely to be the primary active component, the release of this alcohol could contribute to the overall biological profile, including potential antimicrobial effects.
The following diagram illustrates the proposed hydrolytic activation of hexyl o-anisate.
Caption: Proposed prodrug activation of hexyl o-anisate.
Direct Interaction with Molecular Targets
It is also plausible that the intact hexyl o-anisate molecule possesses intrinsic biological activity. The specific mechanism would depend on the therapeutic area of interest.
-
Anti-inflammatory Action: Aromatic esters have been shown to possess anti-inflammatory properties, potentially through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[5][6] The structure of hexyl o-anisate may allow it to bind to the active site of these enzymes.
-
Antimicrobial Action: The lipophilic nature of the hexyl chain could enable the molecule to intercalate into and disrupt the cell membranes of bacteria and fungi, leading to cell lysis.[7][8] This mechanism is observed for other phenolic acid esters, where antimicrobial activity often increases with the length of the alkyl chain.[9]
-
Antioxidant Activity: While the free hydroxyl group of a phenol is typically crucial for potent antioxidant activity through hydrogen atom donation, the methoxy group of the anisate moiety may still allow the molecule to participate in electron transfer reactions to neutralize free radicals.[10]
The following diagram outlines the potential direct mechanisms of action.
Caption: Potential direct molecular actions of hexyl o-anisate.
Experimental Protocols for Elucidating Mechanism of Action
To systematically investigate the hypothesized mechanisms, a series of in vitro assays should be conducted.
In Vitro Hydrolysis Assay
This assay is crucial for validating the prodrug hypothesis by determining the stability of the ester in the presence of esterases.
Objective: To quantify the rate of hydrolysis of hexyl o-anisate in the presence of a biological matrix (e.g., human plasma or liver microsomes).
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of hexyl o-anisate in a suitable solvent (e.g., DMSO).
-
Thaw human plasma or prepare a suspension of human liver microsomes in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the plasma or microsome suspension with the hexyl o-anisate stock solution to a final desired concentration.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining hexyl o-anisate and the formation of o-anisic acid.
-
-
Data Analysis:
-
Plot the concentration of hexyl o-anisate versus time to determine the rate of hydrolysis and the half-life of the compound.
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of hexyl o-anisate against a panel of relevant bacterial and fungal strains.
Methodology:
-
Preparation of Inoculum:
-
Grow the microbial strains in a suitable broth medium to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
-
Assay Procedure (Broth Microdilution):
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the hexyl o-anisate in the broth medium.[12]
-
Add the prepared microbial inoculum to each well.[11]
-
Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Data Analysis:
In Vitro Antioxidant Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[14]
Objective: To quantify the free radical scavenging activity of hexyl o-anisate.
Methodology:
-
Preparation of Reagents:
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Plot the percentage of inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
In Vitro Anti-inflammatory Assay (Cyclooxygenase Inhibition)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To determine the IC₅₀ values of hexyl o-anisate for COX-1 and COX-2.
Methodology:
-
Assay Principle:
-
Assay Procedure (using a commercial kit):
-
Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.[18]
-
Add various concentrations of hexyl o-anisate, a reference inhibitor (e.g., celecoxib for COX-2), or a vehicle control (e.g., DMSO).[19]
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[18]
-
Initiate the reaction by adding arachidonic acid (the substrate).[18]
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[18]
-
Cytotoxicity Assay (MTT or WST-1)
This assay assesses the effect of the compound on the viability of mammalian cells.
Objective: To determine the concentration of hexyl o-anisate that is toxic to mammalian cells.
Methodology:
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HaCaT keratinocytes or HepG2 liver cells) in a 96-well plate and allow them to adhere overnight.[1]
-
-
Assay Procedure (WST-1):
-
Treat the cells with serial dilutions of hexyl o-anisate for a specified period (e.g., 24 or 48 hours).
-
Add the WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at approximately 440 nm. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
The following diagram illustrates the experimental workflow for elucidating the mechanism of action.
Caption: Workflow for mechanism of action studies.
Data Presentation and Interpretation
The quantitative data generated from the described assays should be summarized in a clear and concise format to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Biological Activity of Hexyl o-Anisate
| Assay | Endpoint | Result |
| In Vitro Hydrolysis | Half-life in human plasma (min) | To be determined |
| Antimicrobial Activity | MIC against S. aureus (µg/mL) | To be determined |
| MIC against E. coli (µg/mL) | To be determined | |
| MIC against C. albicans (µg/mL) | To be determined | |
| Antioxidant Activity | DPPH Scavenging IC₅₀ (µM) | To be determined |
| Anti-inflammatory Activity | COX-1 Inhibition IC₅₀ (µM) | To be determined |
| COX-2 Inhibition IC₅₀ (µM) | To be determined | |
| Cytotoxicity | CC₅₀ in HaCaT cells (µM) | To be determined |
Structure-Activity Relationship (SAR) Insights
Once the primary mechanism of action has been identified, SAR studies can be initiated to optimize the lead compound. Key structural modifications to consider include:
-
Alkyl Chain Length: Varying the length of the alkyl ester (e.g., from butyl to octyl) can modulate lipophilicity, which may impact antimicrobial and anti-inflammatory activities.[9]
-
Substitution on the Aromatic Ring: The position and nature of substituents on the phenyl ring can influence electronic properties and steric interactions with target enzymes.
-
Isomeric Position of the Methoxy Group: Comparing o-, m-, and p-anisate derivatives can provide insights into the optimal geometry for target binding.
Conclusion
This technical guide provides a structured and comprehensive approach to elucidating the mechanism of action of hexyl o-anisate derivatives. By systematically evaluating the potential for both prodrug activation and direct molecular targeting through a series of robust in vitro assays, researchers can gain a clear understanding of how these compounds exert their biological effects. The insights gained from these studies will be invaluable for the rational design and development of novel therapeutic and cosmeceutical agents based on the anisate scaffold.
References
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Synthesis and anti-inflammatory activity of esters derived from 5-aryl-1,2-dihydro-2-(2-hydroxyethyl)-3H-1,2,4-triazole-3-thiones. Farmaco. 1998 Aug-Sep;53(8-9):590-3. doi: 10.1016/s0014-827x(98)00074-3. [Link]
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DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. [Link]
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DPPH Assay Protocol with Ascorbic Acid. Scribd. [Link]
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Design, synthesis, and SAR studies of some 5-aliphatic oximino esters of thiophene as potential anti-inflammatory leads: comparative biological activity profile of aliphatic oximes vs aromatic oximes. PubMed. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
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Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Royal Society Publishing. [Link]
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COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]
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Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation. PMC. [Link]
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Minimum inhibitory concentrations (MIC) (mg/mL) and minimum... ResearchGate. [Link]
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DPPH Radical Scavenging Assay. MDPI. [Link]
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DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. [Link]
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Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
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In vitro esterase biocatalysis: (a) In vitro esterase assay using... ResearchGate. [Link]
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Antimicrobial Action of Esters of Polyhydric Alcohols. PMC. [Link]
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Bioactive (Co)oligoesters as Potential Delivery Systems of p-Anisic Acid for Cosmetic Purposes. PMC. [Link]
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Two New Anisic Acid Derivatives from Endophytic Fungus Rhizopycnis vagum Nitaf22 and Their Antibacterial Activity. ResearchGate. [Link]
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Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]
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Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. PMC. [Link]
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Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]
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Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences. [Link]
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Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. [Link]
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Properties and Applications of Anisic Acid Derivatives: Ethyl 4-Methoxybenzoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences. [Link]
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the hydrolysis and safety assessment of food flavouring esters. University of Southampton. [Link]
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Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. MDPI. [Link]
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hydrolysis of esters. Chemguide. [Link]
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(PDF) Chemical constituents, anti-inflammatory, and antioxidant activities of Anisotes trisulcus. ResearchGate. [Link]
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Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library. [Link]
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Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. PubMed. [Link]
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Synthesis and Biological Activities of Novel (Z)‐/(E)‐Anisaldehyde‐Based Oxime Ester Compounds. ResearchGate. [Link]
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Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds. PubMed. [Link]
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Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera. Brieflands. [Link]
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Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson. Study.com. [Link]
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Efficient Synthesis and Anti-Fungal Activity of Oleanolic Acid Oxime Esters. MDPI. [Link]
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SODIUM ANISATE. Ataman Kimya. [Link]
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Synthesis of High-Purity Hexyl o-Anisate: An Application Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of high-purity hexyl o-anisate. This ester is of interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. The synthesis is achieved through a classic Fischer-Speier esterification of o-anisic acid with 1-hexanol, utilizing sulfuric acid as a catalyst.[1][2][3] This document outlines the reaction mechanism, detailed experimental procedures, purification techniques, and analytical methods for characterization and purity assessment of the final product. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and high-purity outcomes.
Introduction
Hexyl o-anisate (2-methoxybenzoic acid hexyl ester) is an aromatic ester with potential applications in various fields due to its structural characteristics. Esters are widely distributed in nature and are key components of fragrances and flavors.[3][4] In the context of drug development, esterification is a common strategy to modify the physicochemical properties of a molecule, such as lipophilicity, which can influence its bioavailability.[2]
The synthesis of hexyl o-anisate is achieved via Fischer-Speier esterification, a well-established and cost-effective method for producing esters from carboxylic acids and alcohols.[2][3][5] This reaction is acid-catalyzed and reversible.[6][7][8] To drive the equilibrium towards the formation of the ester product, an excess of one of the reactants, typically the alcohol, is used, and the water formed during the reaction is removed.[3][8]
This protocol details a reliable method for the synthesis of high-purity hexyl o-anisate, including a comprehensive workup and purification procedure, followed by analytical characterization to confirm the identity and purity of the synthesized ester.
Reaction Mechanism and Stoichiometry
The synthesis of hexyl o-anisate proceeds through the Fischer-Speier esterification mechanism. The key steps, as illustrated in Figure 1, involve the protonation of the carbonyl oxygen of o-anisic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[3][9] This is followed by a nucleophilic attack from the hydroxyl oxygen of 1-hexanol, leading to the formation of a tetrahedral intermediate.[8][9] Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, hexyl o-anisate, and regenerate the acid catalyst.[3][9]
Caption: Figure 1. Overall reaction scheme for the synthesis of hexyl o-anisate.
Table 1: Reagent Properties and Molar Quantities
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume (mL) | Mass (g) | Molar Ratio |
| o-Anisic Acid | C₈H₈O₃ | 152.15 | - | 0.05 | - | 7.61 | 1 |
| 1-Hexanol | C₆H₁₄O | 102.17 | 0.814 | 0.15 | 18.8 | 15.33 | 3 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.84 | Catalyst | ~1 | ~1.84 | Catalyst |
Experimental Protocol
Materials and Apparatus
Materials:
-
o-Anisic acid (≥99%)
-
1-Hexanol (≥98%)
-
Concentrated sulfuric acid (95-98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane (for column chromatography)
-
Ethyl acetate (for column chromatography)
Apparatus:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware and equipment
Synthesis Procedure
Caption: Figure 2. Experimental workflow for the synthesis of hexyl o-anisate.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 7.61 g (0.05 mol) of o-anisic acid and 18.8 mL (0.15 mol) of 1-hexanol.
-
Catalyst Addition: While stirring, carefully add approximately 1 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[6] Maintain the reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Workup and Purification
-
Extraction: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Add 100 mL of dichloromethane (CH₂Cl₂) and 100 mL of deionized water. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Neutralization: Wash the organic layer sequentially with 50 mL portions of saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (test with litmus paper).[5][10] This step is crucial to neutralize any remaining sulfuric acid and unreacted o-anisic acid. Be cautious as carbon dioxide gas will be evolved.
-
Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any residual water and dissolved inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the dichloromethane and excess 1-hexanol.
-
Column Chromatography: Purify the crude product by silica gel column chromatography. A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) can be used as the eluent to isolate the pure hexyl o-anisate.[11]
Characterization and Purity Assessment
The identity and purity of the synthesized hexyl o-anisate should be confirmed using standard analytical techniques.[] It is important to note that no analytical method can definitively determine 100% purity, as each technique has its detection limits.[13]
Table 2: Analytical Techniques for Product Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and purity assessment. | The spectrum should show characteristic peaks for the aromatic protons, the hexyl chain protons, and the methoxy group protons in the correct integration ratios. |
| ¹³C NMR | Confirmation of the carbon framework. | The spectrum should display the expected number of carbon signals corresponding to the structure of hexyl o-anisate. |
| IR Spectroscopy | Identification of functional groups. | A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group is expected.[11] |
| GC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of hexyl o-anisate (236.31 g/mol ).[14] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the reaction and all handling of volatile chemicals in a well-ventilated fume hood.
-
Reagent Handling: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. 1-Hexanol and dichloromethane are flammable and should be kept away from ignition sources.[15][16][17]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of high-purity hexyl o-anisate via Fischer-Speier esterification. By following the outlined procedures for reaction, workup, and purification, researchers can obtain the desired product in good yield and high purity. The described analytical methods are essential for the verification of the product's structure and the determination of its purity, ensuring its suitability for further research and development applications.
References
- Lab5 procedure esterification. (n.d.).
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Benchchem. (2025). A Comparative Guide to the Synthesis of Hexyl Hexanoate: Chemical vs. Enzymatic Routes.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Benchchem. (n.d.). Cross-Validation of Hexyl Hexanoate Analysis: A Comparative Guide to Analytical Techniques.
- The Fischer Esterification. (n.d.).
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - hexyl acetate.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - n-Hexyl acetate.
- Benchchem. (2026). Application Notes and Protocols: Use of 1-Hexanol in Esterification Reactions.
- DC Fine Chemicals. (n.d.). Safety Data Sheet - Hexyl acetate.
- Fischer Esterification. (n.d.).
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - n-Hexyl acetate.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Benchchem. (2025). Application Note: Synthesis and Characterization of 2-Hexyl-1-decyl Benzoate via Fischer Esterification.
- Enfanos. (n.d.). Purity of Reagents.
- NIST. (n.d.). Benzoic acid, 2-methoxy-, hexyl ester. In NIST Chemistry WebBook.
- Perfumer & Flavorist. (2019, June 28). Flavor Bites: Hexyl butyrate and Hexanoate.
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Application Note: Catalytic Esterification Techniques for Hexyl 2-Methoxybenzoate
Audience: Researchers, scientists, and drug development professionals. Purpose: To provide a comprehensive, self-validating protocol for the synthesis of hexyl 2-methoxybenzoate via both homogeneous and heterogeneous catalytic esterification.
Introduction & Mechanistic Insights
Hexyl 2-methoxybenzoate is a specialized aromatic ester utilized as an intermediate in UV absorbers, fragrance formulations, and pharmaceutical scaffolds[1]. The synthesis of this compound relies on the esterification of 2-methoxybenzoic acid (o-anisic acid) with 1-hexanol.
The Steric and Electronic Challenge: Standard Fischer esterification of benzoic acid derivatives can be sluggish. In 2-methoxybenzoic acid, the ortho-methoxy group introduces significant steric hindrance around the carbonyl carbon, restricting the approach of the 1-hexanol nucleophile. Furthermore, the electron-donating nature of the methoxy group reduces the electrophilicity of the carbonyl carbon[2]. To overcome this activation barrier, highly efficient catalytic systems and thermodynamic driving forces must be employed.
Causality of Catalyst Selection:
-
Homogeneous Catalysis (p-Toluenesulfonic Acid, p-TsOH): Unlike sulfuric acid, which can cause oxidative side reactions and dark discoloration of the product, p-TsOH provides strong, non-oxidizing protonation of the carbonyl oxygen [3]. This enhances the electrophilicity of the sterically hindered carbonyl, facilitating nucleophilic attack.
-
Heterogeneous Catalysis (Solid Acid Resins): Sulfonic acid-modified ion-exchange resins (e.g., Amberlyst-15) offer equivalent proton-donating capabilities but are immobilized on a solid matrix [4]. This eliminates the need for aqueous basic workups, prevents emulsion formation with long-chain alcohols like 1-hexanol, and allows for simple catalyst recovery via hot filtration[5].
Experimental Workflow
The following decision matrix and workflow diagram illustrate the divergent pathways for homogeneous and heterogeneous catalysis.
Workflow for catalytic esterification of hexyl 2-methoxybenzoate via homogeneous and solid acids.
Experimental Protocols
Both protocols utilize a Dean-Stark apparatus. Causality: Esterification is an equilibrium-limited reaction. Toluene forms a minimum-boiling azeotrope with the water byproduct. By continuously removing water from the system, Le Chatelier's principle drives the reaction to near-quantitative conversion[3].
Protocol A: Homogeneous Catalysis (p-TsOH)
Materials:
-
2-Methoxybenzoic acid: 15.21 g (0.10 mol)
-
1-Hexanol: 11.24 g (0.11 mol, 1.1 equiv.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.95 g (5 mol%)
-
Toluene (anhydrous): 100 mL
Step-by-Step Methodology:
-
Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the 2-methoxybenzoic acid, 1-hexanol, and toluene. Add the p-TsOH catalyst[3].
-
Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110–115 °C) using a heating mantle.
-
Self-Validation Checkpoint: Monitor the water collection in the Dean-Stark trap. The theoretical yield of water is 1.8 mL. The reaction is deemed stoichiometrically complete when water accumulation ceases (typically 4–6 hours)[3].
-
Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with 50 mL of saturated NaHCO₃ solution. Causality: This step neutralizes the p-TsOH and converts any unreacted 2-methoxybenzoic acid into its water-soluble sodium salt, effectively removing it from the organic layer[3].
-
Drying & Concentration: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.
-
Purification: Purify the crude oil using silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield pure hexyl 2-methoxybenzoate.
Protocol B: Heterogeneous Catalysis (Solid Acid Resin)
This protocol adapts methodologies used for sterically hindered benzoate UV absorbers like DHHB[4].
Materials:
-
2-Methoxybenzoic acid: 15.21 g (0.10 mol)
-
1-Hexanol: 16.35 g (0.16 mol, 1.6 equiv.)
-
Sulfonic acid-modified ion-exchange resin (e.g., Amberlyst-15): 0.45 g (approx. 3 wt% of the acid)
-
Toluene: 100 mL
Step-by-Step Methodology:
-
Reaction Assembly: Combine 2-methoxybenzoic acid, 1-hexanol, toluene, and the solid acid catalyst in a 250 mL round-bottom flask[6].
-
Reflux: Attach the Dean-Stark apparatus and reflux at 110 °C. The solid acid resin requires a slightly longer reaction time (typically 8–10 hours) due to the biphasic nature of the solid-liquid interface[4].
-
Self-Validation Checkpoint: In addition to water collection, monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1). Disappearance of the UV-active acid spot confirms completion.
-
Hot Filtration: While the mixture is still warm (approx. 70 °C), filter it to recover the solid acid catalyst. Causality: Hot filtration prevents the crystallization of any unreacted starting materials onto the catalyst surface, ensuring the catalyst can be washed with toluene and directly recycled for up to 10 cycles without significant loss of activity[4].
-
Concentration: Concentrate the filtrate under reduced pressure. The absence of an aqueous wash eliminates yield losses due to emulsion formation.
Quantitative Data & Process Comparison
The following table summarizes the comparative metrics between the two catalytic approaches, based on standardized esterification benchmarks for sterically hindered benzoates[4].
| Metric | Protocol A (Homogeneous, p-TsOH) | Protocol B (Heterogeneous, Solid Acid) |
| Catalyst Loading | 5 mol% | 3 wt% |
| Reaction Time | 4 – 6 hours | 8 – 10 hours |
| Reaction Temperature | 110 °C | 110 °C |
| Aqueous Workup Required | Yes (NaHCO₃, Brine) | No (Direct Filtration) |
| Catalyst Recyclability | None (Neutralized in workup) | High (Up to 10 cycles) |
| Typical Yield | 82 – 88% | 85 – 90% |
| Waste Generation (E-factor) | High (Aqueous waste from washing) | Low (Solvent recycling possible) |
Analytical Validation
To ensure the scientific integrity of the synthesized hexyl 2-methoxybenzoate, the following self-validating analytical checks must be performed:
-
Thin Layer Chromatography (TLC): Use silica gel plates with a 9:1 Hexane:Ethyl Acetate eluent. Visualize under a 254 nm UV lamp. The product will elute significantly higher (higher Rf) than the highly polar 2-methoxybenzoic acid[3].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms purity and molecular weight. The expected molecular ion peak is[M]⁺ m/z 236. Characteristic fragmentation will show the loss of the hexyl chain, leaving the stable 2-methoxybenzoyl cation at m/z 135[3].
References
-
Sun, Z., Wu, J., & Feng, B. (2024). "Catalytic synthesis of DHHB using solid acids." Journal of Physics: Conference Series, 2873(1), 012017. URL:[Link]
-
LookChem. "Hexyl benzoate - CAS 6789-88-4." LookChem Database. URL:[Link]
Sources
Harnessing the Potential of Hexyl o-Anisate: A Strategic Guide for Advanced Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the strategic selection of chemical intermediates is paramount to the success of a synthetic campaign. Hexyl o-anisate, a seemingly simple aromatic ester, emerges as a highly versatile and powerful building block. Its true potential is unlocked through the precise control of its reactivity, particularly the regioselective functionalization of the aromatic ring. This guide provides an in-depth exploration of hexyl o-anisate as a chemical intermediate, offering not just protocols, but the underlying strategic considerations that enable its effective use in the synthesis of complex molecular architectures.
The core utility of hexyl o-anisate lies in the directing effect of its ortho-methoxy group. This functionality serves as a powerful tool for directed ortho-metalation (DoM), a strategy that allows for the specific deprotonation and subsequent electrophilic quenching at the C3 position of the benzene ring. This precise control over substitution patterns is a significant advantage over classical electrophilic aromatic substitution reactions, which often yield mixtures of ortho and para isomers.
This document will detail the synthesis of hexyl o-anisate, its activation via directed ortho-metalation, and its subsequent elaboration through common and impactful carbon-carbon bond-forming reactions, namely the Grignard reaction and the Suzuki-Miyaura cross-coupling. The applications of the resulting substituted aromatic compounds, particularly in the context of medicinal chemistry, will also be discussed, providing a comprehensive view of the journey from a simple intermediate to a potentially bioactive scaffold.
I. Synthesis of Hexyl o-Anisate: The Entry Point
The synthesis of hexyl o-anisate is typically achieved through a classic Fischer-Speier esterification. This acid-catalyzed reaction between o-anisic acid and hexan-1-ol is a robust and scalable method.
Protocol 1: Fischer-Speier Esterification for Hexyl o-Anisate Synthesis
| Parameter | Value | Rationale |
| Reactants | o-Anisic acid, Hexan-1-ol (1.5-2.0 equiv.) | An excess of the alcohol is used to drive the equilibrium towards the ester product. |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) | A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol.[1] |
| Solvent | Toluene | Toluene serves as a suitable solvent and allows for the azeotropic removal of water using a Dean-Stark apparatus, which is crucial for shifting the reaction equilibrium to the product side. |
| Temperature | Reflux | The reaction is typically carried out at the boiling point of the solvent to ensure a reasonable reaction rate. |
| Work-up | Aqueous sodium bicarbonate wash, brine wash | The basic wash neutralizes the acidic catalyst and any unreacted carboxylic acid. The brine wash helps to remove any remaining water from the organic layer. |
Experimental Workflow: Synthesis of Hexyl o-Anisate
Caption: Workflow for the synthesis of hexyl o-anisate via Fischer-Speier esterification.
II. The Keystone Transformation: Directed ortho-Metalation (DoM)
The methoxy group of hexyl o-anisate is a powerful directed metalation group (DMG). In the presence of a strong organolithium base, such as sec-butyllithium, deprotonation occurs selectively at the adjacent ortho position (C3). The choice of base and solvent is critical to the success of this reaction.
Protocol 2: Directed ortho-Metalation of Hexyl o-Anisate
| Parameter | Value | Rationale |
| Substrate | Hexyl o-anisate | The methoxy group directs the lithiation to the C3 position. |
| Base | sec-Butyllithium (s-BuLi) (1.1-1.2 equiv.) | A strong, non-nucleophilic base is required for efficient deprotonation. s-BuLi is often more effective than n-BuLi for this purpose. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is a polar aprotic solvent that solvates the organolithium species, increasing its reactivity. |
| Temperature | -78 °C | Low temperature is crucial to prevent side reactions, such as nucleophilic attack of the organolithium base on the ester carbonyl group. |
| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional) | TMEDA can chelate the lithium cation, breaking up organolithium aggregates and increasing the basicity of the reagent, leading to faster and more efficient lithiation. |
Reaction Mechanism: Directed ortho-Metalation
Caption: Mechanism of directed ortho-metalation of hexyl o-anisate.
III. Building Complexity: Downstream Reactions of the Lithiated Intermediate
The 3-lithio-hexyl o-anisate intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the C3 position. This section will focus on two of the most synthetically valuable transformations: the Grignard-like addition to carbonyls and the Suzuki-Miyaura cross-coupling reaction.
The lithiated intermediate can be reacted directly with aldehydes or ketones to form new carbon-carbon bonds, leading to the synthesis of substituted benzyl alcohol derivatives.
Protocol 3: Grignard-like Addition of 3-Lithio-hexyl o-anisate to an Aldehyde
| Parameter | Value | Rationale |
| Nucleophile | 3-Lithio-hexyl o-anisate (in situ generated) | A potent carbon-centered nucleophile. |
| Electrophile | Aldehyde (e.g., benzaldehyde) (1.1 equiv.) | The electrophilic carbonyl carbon is attacked by the lithiated species. |
| Solvent | Anhydrous THF | The reaction is carried out in the same solvent as the lithiation. |
| Temperature | -78 °C | Low temperature is maintained to ensure controlled reaction and minimize side products. |
| Work-up | Aqueous ammonium chloride (NH4Cl) quench | A mild acidic work-up protonates the resulting alkoxide to yield the alcohol product. |
Experimental Workflow: DoM and Grignard-like Addition
Caption: Workflow for the synthesis of a benzyl alcohol derivative from hexyl o-anisate.
For the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents, the lithiated intermediate can be converted to a boronic ester and subsequently used in a Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Borylation and Suzuki-Miyaura Cross-Coupling
| Parameter | Value | Rationale |
| Step 1: Borylation | ||
| Electrophile | Triisopropyl borate (1.2 equiv.) | Reacts with the lithiated intermediate to form a boronate species. |
| Step 2: Suzuki-Miyaura Coupling | ||
| Aryl Halide | Aryl bromide or iodide (1.0 equiv.) | The electrophilic partner in the cross-coupling reaction. |
| Catalyst | Pd(PPh3)4 (0.05 equiv.) | A common and effective palladium catalyst for Suzuki couplings. |
| Base | Aqueous sodium carbonate (Na2CO3) (2.0 equiv.) | Activates the boronic ester for transmetalation to the palladium center.[2] |
| Solvent | Toluene/Ethanol/Water mixture | A biphasic solvent system is often used to dissolve all reactants and facilitate the reaction. |
| Temperature | 80-100 °C | Elevated temperatures are typically required for the catalytic cycle to proceed efficiently. |
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
IV. Applications in Drug Discovery and Development
The ability to introduce a wide range of substituents at the C3 position of the hexyl o-anisate scaffold opens up a vast chemical space for exploration in drug discovery. The resulting substituted aromatic compounds can serve as key intermediates for the synthesis of biologically active molecules.
-
Biaryl Scaffolds: Substituted biphenyls are a common motif in many approved drugs and clinical candidates.[3][4][5] The Suzuki-Miyaura coupling of derivatives of hexyl o-anisate provides a direct route to these important structures. The nature of the substituents on both aromatic rings can be readily varied to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
-
Constrained Analogues: The ortho-substitution pattern introduced via DoM can be used to create conformationally constrained analogues of known drugs. This can lead to improved binding affinity for the target protein and enhanced biological activity.
-
Fragment-Based Drug Discovery: The functionalized hexyl o-anisate derivatives can be used as fragments in fragment-based drug discovery (FBDD) campaigns. The ester and methoxy groups provide handles for further chemical modification and linking to other fragments.
Table of Potential Substructures and their Relevance in Medicinal Chemistry
| Substructure Derived from Hexyl o-Anisate | Potential Therapeutic Area | Rationale |
| 3-Aryl-hexyl o-anisate | Oncology, Inflammation | Biaryl structures are common in kinase inhibitors and anti-inflammatory agents. |
| 3-(Heteroaryl)-hexyl o-anisate | Infectious Diseases, CNS Disorders | Heteroaromatic rings are frequently incorporated into drugs to modulate physicochemical properties and target interactions. |
| 3-(1-Hydroxyalkyl)-hexyl o-anisate | Various | The hydroxyl group can act as a key hydrogen bond donor for protein-ligand interactions. |
V. Safety Considerations
Researchers and scientists must adhere to strict safety protocols when working with the reagents and intermediates described in this guide.
-
Organolithium Reagents: sec-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Solvents: Anhydrous solvents are required for the organolithium reactions. Ensure that solvents are properly dried and stored. Diethyl ether and THF are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Palladium Catalysts: While generally used in small quantities, palladium catalysts should be handled with care. Avoid inhalation of dust and skin contact.
-
General Practices: Always consult the Safety Data Sheet (SDS) for each chemical before use. Conduct a thorough risk assessment for each experimental procedure.
VI. Conclusion
Hexyl o-anisate is more than just a simple aromatic ester; it is a strategic starting material that, through the power of directed ortho-metalation, provides a reliable and regioselective entry point to a diverse array of substituted aromatic compounds. The ability to precisely install a variety of functional groups at the C3 position makes it an invaluable tool for organic chemists, particularly those engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and strategies outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile intermediate.
References
-
Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation of Anisole. Journal of the American Chemical Society, 61(1), 109–112. [Link]
-
Wittig, G., & Fuhrmann, G. (1940). Über die Reaktionsweise des Phenyl-lithiums auf p-Brom-anisol. Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197–1217. [Link]
-
Arora, P., & Singh, P. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041-1043. [Link]
-
Catellani, M., Motti, E., & Della Ca', N. (2023). Functionalized Cycloolefin Ligand as a Solution to Ortho-Constraint in the Catellani-Type Reaction. Journal of the American Chemical Society, 145(8), 4584–4593. [Link]
-
El-Malah, A. A., & El-Gamal, M. I. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18476. [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]
-
Singh, R., & Kumar, V. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1133-S1149. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide directing groups. A new synthetic paradigm for the construction of polysubstituted aromatic compounds. Chemical Reviews, 90(6), 879-933. [Link]
-
Slocum, D. W., & Jennings, C. A. (1976). Directed metalation. 10. Metalation of methoxy- and chloroanisoles. The Journal of Organic Chemistry, 41(23), 3653–3663. [Link]
-
Wikipedia. (2023). Directed ortho metalation. [Link]
-
Master Organic Chemistry. (2023). Fischer Esterification. [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]
-
Lim, G. K., et al. (2017). Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PLoS One, 12(2), e0172318. [Link]
- Garg, N. K., et al. (2013). Cross-Coupling of Phenolic Derivatives.
-
Zhang, W., et al. (2020). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Molecules, 25(5), 1223. [Link]
-
Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 11(9), 3189-3197. [Link]
- CN103012125A - A kind of preparation method of anisic acid - Google P
-
Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]
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Application Note: Rational RP-HPLC Method Development for the Quantification of Hexyl o-Anisate
Introduction & Analyte Profiling
Hexyl o-anisate (Hexyl 2-methoxybenzoate, CAS 71605-88-4) is a highly lipophilic ester widely utilized in fragrance architectures and cosmetic formulations[1]. Due to its complex matrix environment in commercial products, developing a robust, stability-indicating analytical method is critical for quality assurance, product safety assessments, and regulatory compliance.
Mechanistic Rationale for Chromatographic Parameters
Method development is not an empirical guessing game; it is the direct translation of a molecule's physicochemical properties into instrumental parameters. As a Senior Application Scientist, the following causality-driven decisions form the foundation of this protocol:
-
Stationary Phase Selection (Causality): Hexyl o-anisate possesses a long aliphatic hexyl chain coupled with an aromatic ring, resulting in a high partition coefficient (predicted LogP > 4.0). To achieve adequate retention and reproducible partitioning, a highly non-polar stationary phase is mandatory. A high-carbon-load C18 (Octadecylsilane) column provides the optimal hydrophobic surface area for this molecular interaction[2].
-
Mobile Phase Optimization: Because the analyte is strongly retained by the C18 phase, a weak mobile phase would result in excessive peak broadening and impractically long run times. Therefore, a high-elution-strength mobile phase consisting of 80% Acetonitrile (an aprotic, strong organic modifier) and 20% Water is selected. This ensures a sharp, symmetrical peak and an efficient run time of under 10 minutes[3].
-
Detector Wavelength Selection: The o-anisate (2-methoxybenzoate) moiety acts as a powerful chromophore. Spectroscopic profiling of methoxybenzoate derivatives demonstrates a distinct UV absorbance maximum near [4]. Selecting 290 nm maximizes the signal-to-noise (S/N) ratio while effectively bypassing the UV cutoff of common formulation excipients that absorb at lower wavelengths.
Caption: Logical mapping of hexyl o-anisate physicochemical properties to HPLC method parameters.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18 (150 mm × 4.6 mm, 5 µm) | High surface area for lipophilic retention. |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) | High organic ratio prevents band broadening. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temperature | 30 °C | Reduces mobile phase viscosity and backpressure. |
| Detection | UV at 290 nm | Targets the methoxybenzoate absorbance maximum. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |
| Run Time | 10.0 minutes | Ensures complete elution of the analyte and matrix. |
Step-by-Step Experimental Protocol
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of hexyl o-anisate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Acetonitrile.
-
Working Standards: Perform serial dilutions of the primary stock using the mobile phase (80:20 ACN:H2O) to generate a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL.
Sample Extraction Workflow
To ensure a self-validating protocol, samples must be completely solubilized and free of particulate matter that could alter column pressure or cause analyte entrapment.
-
Weighing: Transfer 1.0 g of the cosmetic/fragrance formulation into a 50 mL centrifuge tube.
-
Extraction: Add 20.0 mL of Acetonitrile.
-
Agitation: Vortex for 2 minutes, followed by ultrasonic extraction at 25 °C for 15 minutes to disrupt the formulation matrix.
-
Phase Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet insoluble waxes and polymers.
-
Filtration: Syringe-filter the supernatant through a 0.45 µm PTFE membrane directly into an HPLC vial. (Note: PTFE is strictly chosen over nylon to prevent hydrophobic binding and loss of the highly lipophilic analyte).
Caption: Step-by-step sample extraction and preparation workflow for HPLC analysis.
System Suitability Testing (SST) - The Self-Validating Mechanism
Before analyzing unknown samples, the analytical system must validate its own performance to guarantee trustworthiness. Inject the 50 µg/mL working standard six times. The analytical run is only considered valid to proceed if the following criteria are met:
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 2.0%
-
Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): ≥ 3000
Method Validation Summary
The method was validated in strict accordance with the [5] for analytical procedure validation, ensuring high accuracy and precision.
| Validation Parameter | Result / Range | Acceptance Criteria (ICH) |
| Linearity Range | 1.0 – 100.0 µg/mL | R² ≥ 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.45 µg/mL | S/N ratio ≥ 10:1 |
| Intra-day Precision (%RSD) | 0.8% - 1.2% | ≤ 2.0% |
| Inter-day Precision (%RSD) | 1.1% - 1.5% | ≤ 2.0% |
| Accuracy (Recovery %) | 98.5% – 101.2% | 98.0% – 102.0% |
Sources
Industrial Scale-Up Protocol for Hexyl o-Anisate Production: Process Intensification, Kinetics, and Reactor Design
Executive Summary
Hexyl o-anisate (hexyl 2-methoxybenzoate, CAS 71605-88-4) is a high-value ester utilized extensively as a fragrance ingredient (imparting fruity and floral notes) and as an internal electron donor in Ziegler-Natta catalyst systems for polyolefin synthesis. Transitioning the synthesis of hexyl o-anisate from a laboratory-scale Fischer esterification to an industrial pilot scale requires rigorous optimization of reaction kinetics, mass transfer, and thermodynamic equilibrium shifts.
This application note provides drug development professionals and chemical engineers with a self-validating, step-by-step methodology for scaling up hexyl o-anisate production. By grounding experimental choices in physical chemistry—specifically addressing the equilibrium limitations of esterification—this guide ensures high-yield, reproducible batch and semi-continuous operations.
Mechanistic & Kinetic Framework
Reaction Thermodynamics and Equilibrium
The synthesis of hexyl o-anisate proceeds via the condensation of o-anisic acid (2-methoxybenzoic acid) and 1-hexanol. Because Fischer esterification is a reversible, equilibrium-limited process, achieving >98% conversion requires continuous removal of the water byproduct [1].
-
Physical Properties: o-Anisic acid is a solid at room temperature (MP: 95.1–99.8 °C; BP: 201.3 °C at 970 hPa) [2], while 1-hexanol is a liquid (BP: 157 °C) [3].
-
Causality in Design: To drive the reaction forward according to Le Chatelier’s principle, 1-hexanol is supplied in a molar excess (typically 1.5:1 to 2.0:1). The excess alcohol not only acts as a reactant and solvent but also serves as an azeotropic entrainer to facilitate the continuous distillation of water.
Catalyst Selection and Kinetic Models
The choice of catalyst dictates the kinetic model and downstream purification requirements:
-
Homogeneous Acid Catalysis (e.g., p-Toluenesulfonic acid, H2SO4 ): Follows pseudo-first-order kinetics when alcohol is in large excess. While offering rapid conversion, it requires extensive downstream neutralization and aqueous washing, increasing the process E-factor [1].
-
Heterogeneous Solid Acids (e.g., Amberlyst-15, Sulfated Zirconia): Operates via the Langmuir-Hinshelwood or Eley-Rideal mechanisms. These catalysts simplify product separation and enable continuous flow reactor designs. However, they are highly susceptible to external mass transfer limitations[1].
-
Enzymatic Catalysis (e.g., Immobilized Lipase): Follows a Ping-Pong Bi-Bi mechanism with potential alcohol/acid inhibition. Ideal for "green" solvent-free systems operating at milder temperatures (60–80 °C), though reaction times are significantly longer [4].
For industrial scale-up prioritizing throughput and cost-efficiency, heterogeneous solid acid catalysis (Amberlyst-15) is recommended.
Engineering Parameters for Scale-Up
Mass Transfer and Agitation
When utilizing a heterogeneous catalyst, the reaction rate is often limited by the diffusion of reactants to the catalyst surface (external mass transfer).
-
Scale-Up Parameter: In laboratory settings, stirring speeds above 600 rpm are required to overcome mass transfer resistance [4]. For a 10 L to 100 L pilot reactor, the impeller design (e.g., pitched blade turbine) must be scaled to maintain a constant tip speed and adequate turbulent mixing (Reynolds number > 10,000) to keep the solid catalyst uniformly suspended.
Heat Transfer and Process Intensification
Esterification is slightly endothermic to thermally neutral, but massive heat input is required to vaporize the water-hexanol azeotrope.
-
Scale-Up Parameter: The reactor must be equipped with a high-surface-area heating jacket (using thermal oil). The process temperature is maintained at 135–145 °C , just below the boiling point of pure 1-hexanol (157 °C), allowing the water-hexanol azeotrope to boil off continuously. Vapors are condensed, phase-separated in a decanter, and the upper organic layer (1-hexanol) is refluxed back into the reactor[1].
Pilot-Scale Protocol: 10 L Batch Synthesis
Objective: Synthesize hexyl o-anisate with >98% purity using a 10 L jacketed glass-lined reactor equipped with a Dean-Stark equivalent decanter.
Phase 1: Reagent Charging
-
Preparation: Ensure the 10 L reactor is clean, dry, and purged with Nitrogen ( N2 ) to prevent oxidative degradation at high temperatures.
-
Loading: Charge 1.52 kg (10.0 mol) of o-anisic acid into the reactor.
-
Solvent/Reactant Addition: Add 2.04 kg (20.0 mol) of anhydrous 1-hexanol (2.0 equivalents) [3].
-
Catalyst Addition: Add 150 g of pre-dried Amberlyst-15 (solid acid catalyst). Self-validation check: Ensure the catalyst moisture content is <2% to prevent initial equilibrium suppression.
Phase 2: Reaction and Azeotropic Distillation
-
Agitation: Initiate stirring at a tip speed equivalent to lab-scale optimal mixing (e.g., 2.5 m/s) to suspend the catalyst beads.
-
Heating: Ramp the jacket temperature to 150 °C to achieve an internal reaction temperature of 135–140 °C.
-
Water Removal: As the reaction proceeds, the water/1-hexanol azeotrope will vaporize. Condense the vapors at 15 °C and route them to the decanter. Drain the lower aqueous phase continuously while allowing the upper 1-hexanol phase to overflow back into the reactor.
-
Monitoring: Sample the reactor every 2 hours. Monitor the Acid Value (AV) via titration (KOH). The reaction is deemed complete when the AV falls below 2.0 mg KOH/g (typically 8–10 hours).
Phase 3: Workup and Purification
-
Filtration: Cool the reactor to 50 °C and discharge the mixture through a 50 µm bag filter to recover the Amberlyst-15 catalyst for regeneration.
-
Vacuum Distillation: Transfer the crude filtrate to a distillation apparatus.
-
Step A (Hexanol Recovery): Apply a moderate vacuum (50 mbar) and heat to 80–90 °C to strip off the unreacted 1-hexanol.
-
Step B (Product Isolation): Increase the vacuum to high vacuum (1–5 mbar) and increase the temperature to distill the hexyl o-anisate (approx. 140–150 °C vapor temperature).
-
-
Quality Control: Analyze the final distillate via GC-FID for purity (>98%) and Karl Fischer titration for residual moisture (<0.1%).
Quantitative Process Data & Troubleshooting
Table 1: Kinetic and Thermodynamic Optimization Parameters
| Parameter | Sub-Optimal Range | Optimal Scale-Up Target | Causality / Impact on Yield |
| Molar Ratio (Alcohol:Acid) | 1:1 to 1.2:1 | 1.5:1 to 2.0:1 | Excess alcohol drives equilibrium and acts as an azeotropic entrainer. |
| Reaction Temperature | < 120 °C | 135 °C – 145 °C | Must be high enough to vaporize water rapidly without boiling pure hexanol. |
| Agitation (Tip Speed) | < 1.0 m/s | > 2.5 m/s | Overcomes external mass transfer resistance for heterogeneous catalysts. |
| Catalyst Loading | < 5 wt% | 10 wt% (Solid Acid) | Balances reaction rate with reactor volume and filtration efficiency. |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Reaction stalls at 80% conversion | Inadequate water removal or catalyst deactivation. | Check decanter phase separation; ensure condenser coolant is < 20 °C. |
| Product discoloration (Yellowing) | Thermal degradation or oxidation. | Ensure strict N2 blanketing; lower jacket temperature during distillation. |
| High residual acid value (>5 mg KOH/g) | Insufficient reaction time or loss of 1-hexanol. | Add 5% make-up 1-hexanol and continue azeotropic distillation for 2 hours. |
Process Flow Visualization
The following diagram illustrates the continuous water-removal loop critical for shifting the thermodynamic equilibrium during the scale-up of hexyl o-anisate.
Process flow for industrial hexyl o-anisate synthesis with continuous azeotropic water removal.
References
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]
-
o-Anisic acid - Registration Dossier. European Chemicals Agency (ECHA). Available at: [Link]
-
Lipase-catalyzed esterification for efficient acylglycerols synthesis in a solvent-free system: Process optimization, mass transfer insights and kinetic modeling. PubMed, National Institutes of Health. Available at:[Link]
preventing spontaneous hydrolysis of hexyl o-anisate during storage
Introduction: The Challenge of Hexyl o-Anisate Instability
Hexyl o-anisate (hexyl 2-methoxybenzoate) is an aromatic ester valued in various research and development applications for its specific chemical properties.[1][2] However, like all esters, it is susceptible to degradation via hydrolysis, a chemical reaction that cleaves the ester bond to yield its constituent carboxylic acid (o-anisic acid) and alcohol (1-hexanol).[3] This spontaneous degradation during storage can compromise sample purity, impact experimental reproducibility, and lead to significant loss of valuable material.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, preventing, and troubleshooting the spontaneous hydrolysis of hexyl o-anisate. We will delve into the mechanisms of degradation and provide actionable, field-proven protocols to ensure the long-term stability of your samples.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Understanding the Problem
Q1: What is spontaneous hydrolysis, and why is my hexyl o-anisate sample degrading?
A1: Spontaneous hydrolysis is a chemical reaction where a water molecule breaks one or more bonds in a substance. For an ester like hexyl o-anisate, water attacks the electrophilic carbon atom of the carbonyl group (C=O).[4] This process is often catalyzed by the presence of acids or bases, which significantly increase the reaction rate.[5] Even seemingly neutral water can facilitate hydrolysis, as it can autoionize to produce the necessary catalytic ions.[6]
The reaction proceeds via a nucleophilic acyl substitution mechanism. Water (or a hydroxide ion) acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. This intermediate then collapses, expelling the alcohol (1-hexanol) and leaving behind the carboxylic acid (o-anisic acid). The presence of trace amounts of acidic residue from the synthesis process or exposure to atmospheric moisture is often sufficient to initiate this degradation cascade.[4][7]
Caption: Mechanism of ester hydrolysis.
Q2: What are the primary factors that accelerate the hydrolysis of my ester during storage?
A2: The rate of hydrolysis is highly sensitive to environmental conditions. The three primary accelerating factors are:
-
Presence of Water: Water is a necessary reactant for hydrolysis.[8] The higher the concentration of water in the sample or its immediate environment (humidity), the faster the degradation will occur. Hygroscopic materials readily absorb moisture from the air, making proper storage critical.[9]
-
Presence of Catalysts (Acids or Bases): Both acidic and basic conditions dramatically accelerate hydrolysis.[10] Residual acidic catalyst (e.g., H₂SO₄) from an in-house synthesis or exposure to alkaline contaminants can significantly reduce shelf-life. Base-catalyzed hydrolysis, also known as saponification, is particularly problematic as it is generally irreversible.[3][5][11]
-
Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, overcoming the activation energy barrier for the hydrolysis reaction.[12] Storing samples at elevated temperatures, even room temperature in a warm climate, will accelerate degradation compared to refrigerated or freezer storage.[13]
| Factor | Impact on Hydrolysis Rate | Causality |
| Water (Moisture) | High | Direct reactant in the hydrolysis reaction.[8] |
| Acidic pH | High | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] |
| Basic pH | Very High | The hydroxide ion (OH⁻) is a stronger nucleophile than water, leading to a faster rate of attack. The reaction is irreversible.[8][11] |
| Temperature | High | Increases reaction kinetics, providing the energy to overcome the activation barrier.[10][12] |
Part 2: Prevention & Storage Best Practices
Q3: What are the ideal storage conditions (temperature, atmosphere) for hexyl o-anisate?
A3: To maximize the shelf-life of hexyl o-anisate, strict control over its storage environment is paramount.
-
Temperature: Store at low temperatures. Refrigeration (2-8 °C) is good practice. For long-term storage (>6 months), storing in a freezer at -20 °C is recommended to significantly slow the reaction kinetics.[14]
-
Atmosphere: Store under an inert atmosphere. The headspace in the storage container should be purged of ambient air and replaced with a dry, inert gas like nitrogen or argon.[14][15][16] This process, known as inert gas blanketing, displaces both oxygen (preventing oxidation) and, more importantly, atmospheric moisture.[17][18][19]
-
Container: Use high-quality, non-reactive containers with airtight seals. Amber glass bottles are preferred to protect the compound from light, which can potentially catalyze other degradation pathways. Ensure the container cap has a chemically resistant liner (e.g., PTFE) to prevent contamination and ensure a tight seal.[16]
Q4: How can I actively minimize water exposure to prevent hydrolysis?
A4: Minimizing water exposure requires a multi-pronged approach:
-
Use of Desiccants: Store the primary container of hexyl o-anisate inside a larger, sealed secondary container (like a desiccator cabinet or a sealed bag) that contains a desiccant.[14][20] Desiccants are hygroscopic substances that absorb moisture from the surrounding air, keeping the environment dry.[21] Suitable desiccants include silica gel, molecular sieves, and activated alumina.[9][22][23]
-
Inert Gas Blanketing: Before sealing the primary container for storage, flush the headspace with a stream of dry nitrogen or argon.[24] This displaces moist air, creating a protective, dry layer above the liquid.[17][18] This is standard practice for storing sensitive reagents.[15]
-
Proper Handling: When handling the compound, do so in a low-humidity environment if possible (e.g., inside a glovebox). Avoid opening the container in a humid room. If you need to aliquot the sample, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
Q5: My hexyl o-anisate was synthesized in-house. Are there any post-synthesis purification steps I should take to improve its storage stability?
A5: Absolutely. The stability of a synthesized ester is highly dependent on its purity. Residual acid from the esterification reaction is a major culprit in accelerating hydrolysis during storage.[7]
-
Neutralizing Wash: During the workup, wash the organic layer containing the ester with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until CO₂ evolution ceases.[25] This neutralizes any remaining strong acid catalyst. Avoid strong bases like NaOH, as they can cause saponification.[25]
-
Brine Wash: After the bicarbonate wash, wash the organic layer with a saturated NaCl solution (brine). This helps remove the bulk of the dissolved water from the organic phase.[25]
-
Thorough Drying: Dry the organic layer over a suitable anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), before removing the solvent. Ensure the drying agent is used in sufficient quantity (i.e., it no longer clumps together).[25]
-
Final Purification: Purify the final product using a method that effectively removes non-volatile acidic impurities, such as flash column chromatography or vacuum distillation.
Part 3: Troubleshooting & Analysis
Q6: I suspect my stored hexyl o-anisate has started to hydrolyze. What are the tell-tale signs?
A6: Several observational and analytical clues can indicate hydrolysis:
-
Change in Odor: Hexyl o-anisate has a characteristic floral, fruity scent.[26] The hydrolysis products, o-anisic acid and 1-hexanol, have different odors. A change in the sample's aroma could be an early indicator of degradation.
-
Phase Separation or Cloudiness: O-anisic acid has lower solubility in the ester than the ester itself. At significant degradation levels, you might observe the formation of a precipitate or a general cloudiness in the liquid, especially when cooled.
-
Increased Acidity: The formation of o-anisic acid will increase the overall acidity of the sample. This can be crudely checked with pH paper (if a small aqueous extract is made) or more accurately by measuring the Total Acid Number (TAN) via titration.[7]
Q7: What analytical techniques can I use to confirm and quantify the extent of hydrolysis?
A7: To definitively confirm and quantify hydrolysis, chromatographic and spectroscopic methods are recommended.
-
Gas Chromatography (GC): GC is an excellent technique for this purpose. By running a sample of the stored ester, you can separate and quantify the remaining hexyl o-anisate and the 1-hexanol product. Comparing the peak areas to a calibration curve allows for precise quantification of the degradation percentage.[27]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can provide qualitative evidence of hydrolysis. You would look for the appearance of a broad O-H stretch signal around 3300-2500 cm⁻¹ (characteristic of a carboxylic acid) and a change in the C=O carbonyl stretch region (~1720 cm⁻¹ for the ester, shifting to ~1700 cm⁻¹ for the acid).[28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be used. New peaks corresponding to the protons of o-anisic acid and 1-hexanol would appear in the spectrum of the degraded sample. Integration of these peaks relative to the ester peaks can be used for quantification.
Caption: Troubleshooting workflow for suspected hydrolysis.
Experimental Protocols
Protocol 1: Quantification of Hydrolysis by Gas Chromatography (GC)
This protocol provides a framework for quantifying the percentage of hydrolysis by measuring the amount of 1-hexanol formed.
-
Standard Preparation:
-
Prepare a stock solution of pure 1-hexanol (e.g., 1000 ppm) in a suitable solvent (e.g., high-purity hexane or ethyl acetate).
-
Create a series of calibration standards by diluting the stock solution (e.g., 10, 50, 100, 250, 500 ppm).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the suspect hexyl o-anisate into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
-
GC Analysis:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity column (e.g., DB-5 or equivalent) is suitable.
-
Typical Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 70 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample.
-
-
Calculation:
-
Identify and integrate the peaks for 1-hexanol and hexyl o-anisate.
-
Use the calibration curve to determine the concentration of 1-hexanol in your sample solution.
-
Calculate the mass of 1-hexanol and, by stoichiometry, the mass of hexyl o-anisate that has hydrolyzed. Express this as a percentage of the initial sample weight.
-
Protocol 2: Detection of Hydrolysis by FT-IR Spectroscopy
This method provides rapid, qualitative evidence of hydrolysis.
-
Sample Preparation:
-
Acquire a background spectrum of the clean IR crystal (e.g., ATR accessory).
-
Place a single drop of the suspect hexyl o-anisate directly onto the crystal.
-
-
Data Acquisition:
-
Collect the spectrum, typically over a range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Compare the acquired spectrum to a reference spectrum of pure, unhydrolyzed hexyl o-anisate.
-
Look for Key Changes:
-
Appearance of a broad O-H stretch: A signal appearing anywhere from 3300 cm⁻¹ down to 2500 cm⁻¹ is indicative of the carboxylic acid O-H group from o-anisic acid.
-
Shift in the Carbonyl (C=O) Peak: The sharp, strong ester carbonyl peak (around 1720 cm⁻¹) may broaden or show a shoulder at a lower wavenumber (~1700 cm⁻¹) due to the presence of the carboxylic acid.
-
-
References
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
INOX Air Products. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.6 Chemistry of Esters. In Organic Chemistry. Retrieved from [Link]
-
Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. Retrieved from [Link]
-
Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]
-
GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from [Link]
-
da Silva, C., et al. (2014). Effect of temperature on ester yield (a) and decomposition (b) with oil... ResearchGate. Retrieved from [Link]
-
Hymax. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
-
Zschimmer & Schwarz. (n.d.). SYNTHETIC ESTERS: Engineered to Perform. Retrieved from [Link]
-
Binder Group. (n.d.). Tank blanketing and inerting. Retrieved from [Link]
-
Pharma Desiccants. (2026, January 13). Calculating the Correct Amount of Desiccant for Pharmaceuticals. Retrieved from [Link]
-
American Association of Drilling Engineers. (n.d.). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. Retrieved from [Link]
-
Brainly. (2023, September 17). What is a commonly used protecting group to prevent ester hydrolysis?. Retrieved from [Link]
-
Power System Technology. (n.d.). Natural Esters. Retrieved from [Link]
-
MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. In Materials (Basel). Retrieved from [Link]
-
Lubrication Explained. (2021, August 23). How does water destroy lubricants?! Hydrolysis of esters explained [Video]. YouTube. Retrieved from [Link]
-
Taylor & Francis Online. (2008, March 25). Thermal Characteristics of Some Organic Esters. Retrieved from [Link]
-
ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]
-
Cargill. (2021, October 15). A Tale of Two Esters – Why the Natural One is the Better Dielectric Fluid. Retrieved from [Link]
-
Tennessee Academy of Science. (n.d.). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
University of Southampton. (2018, August 15). Impact of Moisture and Thermal Ageing on Space Charge Characteristics in Natural Ester Liquid-Impregnated Paper Insulation System. Retrieved from [Link]
-
Edco Supply Co. (2025, June 3). Understanding Desiccants: Function & Types. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the hydrolysis of hexyl tribromophenolic ester.... Retrieved from [Link]
-
Benchmark Industrial. (n.d.). Desiccant Guide: Protect Products from Moisture Damage. Retrieved from [Link]
-
Stream Peak. (2023, August 13). How to Effectively Use Desiccant Bags for Moisture Control. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010, July 21). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. In J Am Chem Soc. Retrieved from [Link]
-
Fragrance University. (n.d.). ethyl ortho-anisate. Retrieved from [Link]
-
Pearson+. (n.d.). The acid-catalyzed hydrolysis of an ester results in the formation.... Retrieved from [Link]
-
ResearchGate. (2016, November 2). Enzyme-catalyzed synthesis of hexyl-beta-galactoside via reversed hydrolysis and alcoholysis reactions in organic mono-phased system. Retrieved from [Link]
-
PubMed. (2013, May 30). Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms With Acid or Base Initiation Pathways. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl ortho-anisate, 606-45-1. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-methoxy-, hexyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
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Technical Support Center: Troubleshooting & Optimizing Hexyl o-Anisate Esterification Kinetics
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the esterification of o-anisic acid with 1-hexanol. Because of the unique structural properties of the reactants, this specific synthesis presents distinct kinetic and thermodynamic challenges.
Understanding Kinetic Bottlenecks (FAQs)
Q1: Why is the esterification of o-anisic acid with 1-hexanol significantly slower than with aliphatic or para-substituted aromatic acids? A1: The primary bottleneck is steric hindrance. The methoxy group (-OCH₃) located at the ortho position of the benzoic acid ring creates a substantial spatial barrier directly adjacent to the reactive carbonyl carbon[1]. This restricts the approach trajectory of the 1-hexanol nucleophile, increasing the activation energy required to form the tetrahedral intermediate. Furthermore, the electron-donating resonance effect of the methoxy group reduces the electrophilicity of the carbonyl carbon, inherently depressing the catalytic turnover rate ( kcat )[1][2].
Q2: Which catalytic system provides the best kinetic profile for this sterically hindered substrate? A2: For optimal selectivity and yield, we recommend either Novozym 435 (immobilized Candida antarctica Lipase B) or macroporous solid acid resins like Amberlyst-15 [3][4]. While traditional homogeneous acids (e.g., sulfuric acid) work, they often induce side reactions such as ether cleavage or alcohol dehydration. Novozym 435 is highly effective and operates via a Ping-Pong Bi-Bi mechanism[4][5]; however, due to the ortho-substitution, the enzyme exhibits a higher Michaelis constant ( Km ) for o-anisic acid[2]. This means a higher localized substrate concentration is required to saturate the enzyme's active site.
Troubleshooting Guide
Q3: My reaction conversion plateaus at 55-60%. How can I drive the equilibrium forward? A3: Esterification is a reversible condensation reaction. The accumulation of water (the byproduct) shifts the equilibrium backward toward hydrolysis[6]. In enzymatic systems, excess water can also form a thick hydration layer around the immobilized enzyme, impeding the diffusion of hydrophobic substrates like 1-hexanol and o-anisic acid[5]. Solution: Implement continuous water removal. For chemical catalysis (Amberlyst-15), utilize a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene)[3]. For enzymatic catalysis (Novozym 435) under mild temperatures, add activated 4Å molecular sieves directly to the reaction medium to sequester water in situ[5].
Q4: I am observing rapid catalyst deactivation when using Novozym 435. What is the cause? A4: Deactivation in this specific workflow is typically caused by thermal degradation or mechanical shearing of the support matrix[5]. Solution: Maintain the reaction temperature strictly between 60°C and 70°C; exceeding 70°C rapidly denatures the lipase[4][6]. Additionally, use an orbital shaking incubator rather than a high-speed magnetic stir bar. Magnetic stir bars physically crush the fragile macroporous acrylic resin support of Novozym 435, leading to a loss of active surface area and severe mass transfer limitations[5].
Quantitative Data & Kinetic Parameters
The following table summarizes the expected kinetic parameters and conversion rates based on the chosen catalyst and optimized conditions[3][4].
| Catalyst System | Optimal Temp (°C) | Molar Ratio (Acid:Alcohol) | Water Removal Strategy | Max Expected Conversion (%) | Typical Reaction Time |
| Amberlyst-15 | 110 - 120 | 1:3 | Dean-Stark (Toluene) | > 93% | 8 - 12 h |
| Novozym 435 | 60 - 65 | 1:4 | 4Å Molecular Sieves | > 95% | 12 - 24 h |
| p-TsOH | 110 | 1:2 | Dean-Stark (Toluene) | ~ 85% | 6 - 8 h |
Self-Validating Experimental Protocols
Protocol: Enzymatic Synthesis using Novozym 435 Causality & Self-Validation: This protocol incorporates an internal standard (methyl myristate) for precise Gas Chromatography (GC-FID) tracking[4]. By measuring the ratio of the product to a non-reactive internal standard, the conversion calculations remain completely independent of solvent evaporation or minor pipetting errors, creating a self-validating data loop[6].
-
Reagent Preparation: Dry 1-hexanol over 3Å molecular sieves for 24 hours prior to use to ensure a strictly anhydrous starting point.
-
Reaction Setup: In a 50 mL round-bottom flask, combine 10 mmol of o-anisic acid and 40 mmol of 1-hexanol (establishing a 1:4 molar ratio to drive kinetics forward)[7][8].
-
Internal Standard Addition: Add exactly 1 mmol of methyl myristate to the mixture.
-
Catalyst & Desiccant: Add 10% w/w (relative to total substrate mass) of Novozym 435 and 15% w/w of freshly activated 4Å molecular sieves[5][8].
-
Incubation: Place the flask in an orbital shaking incubator set to 65°C and 200 rpm. Do not use magnetic stirring.
-
Sampling & Validation: Withdraw 50 µL aliquots at 2, 4, 8, 12, and 24 hours. Dilute each with 1 mL of n-hexane, filter through a 0.22 µm PTFE syringe filter (to remove the enzyme and halt the reaction), and analyze via GC-FID[6]. The reaction has reached kinetic completion when the peak area ratio of hexyl o-anisate to methyl myristate remains constant across two consecutive sampling time points.
Visualizing the Workflows
Workflow for diagnosing and resolving low conversion in hexyl o-anisate esterification.
Ping-Pong Bi-Bi mechanism for Novozym 435 catalyzed esterification of hexyl o-anisate.
References[6] Title: Technical Support Center: Enzymatic Production of Hexyl Hexanoate. Source: Benchchem. URL:https://www.benchchem.com[3] Title: A Comparative Guide to the Synthesis of Hexyl Hexanoate: Chemical vs. Enzymatic Routes. Source: Benchchem. URL: https://www.benchchem.com[7] Title: Semi-continuous Production of 2-Ethyl Hexyl Ester in a Packed Bed Reactor: Optimization and Economic Evaluation. Source: J-Stage. URL:https://www.jstage.jst.go.jp/article/jos/69/7/69_ess19323/_article[4] Title: Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. Source: ACS Omega. URL:https://pubs.acs.org/doi/10.1021/acsomega.2c06947[8] Title: A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol. Source: ResearchGate. URL:https://www.researchgate.net/publication/344438340[5] Title: Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Source: Catalysis Science & Technology. URL:https://pubs.rsc.org/en/content/articlelanding/2021/CY/D1CY00696G[2] Title: Straightforward Enzyme-Catalyzed Asymmetric Synthesis of Caffeic Acid Esters in Enantioenriched Form. Source: Industrial & Engineering Chemistry Research. URL:https://pubs.acs.org/doi/10.1021/ie5018699[1] Title: First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. Source: The Journal of Organic Chemistry. URL:https://pubs.acs.org/doi/10.1021/jo070159j
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Semi-continuous Production of 2-Ethyl Hexyl Ester in a Packed Bed Reactor: Optimization and Economic Evaluation [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
reducing unwanted byproducts in hexyl o-anisate batch synthesis
Process Chemistry Support Center: Hexyl o-Anisate Synthesis Optimization
Welcome to the Technical Support Center for the batch synthesis of hexyl o-anisate (hexyl 2-methoxybenzoate). Designed for researchers and process chemists, this guide bypasses generic advice to provide mechanistic troubleshooting, validated protocols, and empirical data for minimizing unwanted byproducts during the Fischer esterification of 2-methoxybenzoic acid (o-anisic acid) and 1-hexanol.
Reaction Pathway & Byproduct Divergence
Reaction pathways in hexyl o-anisate synthesis highlighting optimal vs. byproduct trajectories.
Troubleshooting & FAQ (Mechanistic Q&A)
Q1: Why is my GC-MS showing a massive peak for dihexyl ether? Causality & Solution: Dihexyl ether is formed via the acid-catalyzed dehydration of 1-hexanol. When using concentrated sulfuric acid (H₂SO₄) at temperatures above 130°C, the acid protonates the hydroxyl group of 1-hexanol, turning it into an excellent leaving group (water). A second molecule of 1-hexanol then attacks via an Sₙ2 mechanism. To prevent this, switch from H₂SO₄ to a milder Brønsted acid like p-Toluenesulfonic acid (PTSA) or a solid acid catalyst, which provides the necessary protons for the carbonyl oxygen without the extreme dehydrating power [1]. Additionally, limit the reaction temperature to ~110°C by conducting the reaction in refluxing toluene.
Q2: My conversion plateaus at 65-70%. How do I push the reaction to completion without adding more acid? Causality & Solution: Fischer esterification is an equilibrium-driven process. Because water is a stoichiometric byproduct, its accumulation in the reaction mixture drives the reverse reaction (hydrolysis), stalling your conversion regardless of catalyst concentration [2]. To solve this, employ a Dean-Stark apparatus. By running the reaction in toluene, water forms an azeotrope and is continuously distilled out of the reaction flask. According to Le Chatelier’s principle, this permanent removal of water forces the equilibrium forward, allowing for >90% conversion [3].
Q3: I am detecting hexyl salicylate (hexyl 2-hydroxybenzoate) in my product mixture. Where is this coming from? Causality & Solution: Hexyl salicylate is the result of demethylation (ether cleavage) of the o-methoxy group on the aromatic ring. This occurs when overly aggressive Lewis acids or extreme heat combined with strong mineral acids are used. The oxygen in the methoxy group coordinates with the strong acid, leading to the cleavage of the methyl-oxygen bond. To preserve the ether linkage, avoid strong Lewis acids entirely and utilize controlled heterogeneous catalysts like Montmorillonite K10, which offer high esterification yields without cleaving sensitive functional groups [4].
Quantitative Catalyst & Condition Comparison
The following table summarizes the impact of different catalytic systems on byproduct formation during the synthesis of hexyl o-anisate (100 mmol scale). Data synthesized from process intensification principles and solid acid catalysis studies[5].
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Dihexyl Ether (%) | Demethylation (%) |
| H₂SO₄ (10 mol%) | None (Neat) | 150 | 4 | 65 | 22 | 4 |
| PTSA (5 mol%) | Toluene | 111 | 6 | 89 | < 2 | < 1 |
| Montmorillonite K10 | Toluene | 111 | 8 | 92 | < 1 | Not Detected |
| Novozym 435 (Lipase) | Solvent-free | 60 | 24 | 85 | Not Detected | Not Detected |
Self-Validating Experimental Protocol
Optimized Synthesis of Hexyl o-Anisate using PTSA and Azeotropic Distillation
This protocol is designed as a self-validating system; the physical observations during the procedure inherently confirm the chemical progress and safety of the reaction.
Step 1: Reactant Preparation & Setup
-
In a 250 mL round-bottom flask, combine 15.2 g (100 mmol) of 2-methoxybenzoic acid, 12.3 g (120 mmol) of 1-hexanol, 100 mL of toluene, and 0.95 g (5 mol%) of p-Toluenesulfonic acid (PTSA).
-
Attach a Dean-Stark trap fitted with a reflux condenser. Fill the trap arm with toluene. Causality Note: A slight 1.2x molar excess of 1-hexanol is used to further drive the equilibrium forward without creating a massive purification burden[2].
Step 2: Azeotropic Reflux (Kinetic Validation)
-
Heat the mixture to reflux (approx. 110°C).
-
Self-Validation Checkpoint (Stoichiometric Water Tracking): Monitor the water collecting at the bottom of the Dean-Stark trap. For a 100 mmol reaction, exactly 1.8 mL of water represents 100% theoretical conversion. If the water level stalls at 1.2 mL, the reaction is only ~67% complete. Do not stop the reaction until water collection ceases entirely (typically 5-6 hours).
Step 3: Workup & Neutralization
-
Cool the reaction to room temperature. Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Self-Validation Checkpoint (Effervescence Check): The NaHCO₃ wash neutralizes the PTSA catalyst and any unreacted o-anisic acid, producing CO₂ gas. Continue washing with fresh NaHCO₃ aliquots until all bubbling (effervescence) ceases. The absolute absence of gas evolution self-validates that all acidic species have been successfully partitioned into the aqueous phase [1].
Step 4: Purification
-
Wash the organic layer once with 50 mL of brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester via vacuum distillation to isolate pure hexyl o-anisate, leaving any trace dihexyl ether in the forecut.
References
-
Title: Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Source: IJSTR. URL:[Link]
-
Title: Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Source: ResearchGate. URL:[Link]
-
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Source: Master Organic Chemistry. URL: [Link]
-
Title: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Source: PMC. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. ijstr.org [ijstr.org]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Selection for Hexyl o-Anisate Crystallization
Welcome to the technical support center for the crystallization of hexyl o-anisate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the crystallization process. As Senior Application Scientists, we have compiled this resource based on established scientific principles and practical field experience to help you achieve optimal crystal quality and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of hexyl o-anisate to consider for solvent selection?
A1: Understanding the properties of hexyl o-anisate is the first step in a logical solvent selection process. Key properties include:
-
Molecular Structure: Hexyl o-anisate possesses an aromatic ring, an ester group, and a hexyl chain.[1] This combination results in a molecule with both polar (ester and methoxy group) and non-polar (aromatic ring and alkyl chain) regions.
-
Melting Point: The melting point is a critical parameter. If the melting point of your compound is low, it may "oil out" or separate as a liquid instead of crystallizing from a hot, saturated solution.[3][4] While the exact melting point of hexyl o-anisate is not widely published, related aromatic esters can have a wide range of melting points. It is crucial to determine the melting point of your specific sample.
Q2: What is the general principle for selecting a good crystallization solvent?
A2: The ideal solvent for crystallization follows the principle of being a good solvent when hot and a poor solvent when cold.[5][6] This means the compound should have high solubility in the solvent at or near its boiling point and low solubility at lower temperatures (e.g., room temperature or below). This temperature-dependent solubility is the driving force for crystallization upon cooling.[7][8][9]
Q3: What types of solvents are good starting points for hexyl o-anisate crystallization?
A3: Given the low polarity of hexyl o-anisate, you should start with solvents of similar polarity.[6] Good starting points include:
-
Non-polar solvents: Heptane, hexane, cyclohexane, and toluene. These are likely to be good "poor" solvents.
-
Moderately polar solvents: Ethyl acetate, acetone, and some alcohols like isopropanol or ethanol.[6][10][11] These might act as good "soluble" solvents.
A common strategy is to use a binary solvent system. For instance, you could dissolve the hexyl o-anisate in a small amount of a "good" solvent like ethyl acetate at an elevated temperature and then slowly add a "poor" solvent like heptane until turbidity (cloudiness) is observed.[10]
Q4: What is "oiling out" and why does it happen?
A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystal.[3][4][12] This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly impure.[3][4] The resulting oil is a supersaturated solution of the compound, which can hinder the formation of pure crystals.[3][12]
Q5: Can the choice of solvent affect the crystal shape and size?
A5: Absolutely. The solvent can have a significant impact on the crystal morphology (shape) and size.[13][14][15][16] Solvent molecules can interact with the growing crystal faces, and if a solvent strongly binds to a particular face, it can inhibit growth on that face, leading to changes in the overall crystal habit (e.g., needles vs. plates).[13][17] The rate of cooling and the solvent also influence nucleation; rapid cooling in some solvents can lead to many small crystals, while slow cooling may produce fewer, larger crystals.[14][18]
Troubleshooting Guide
Problem 1: My hexyl o-anisate is "oiling out" upon cooling.
Possible Causes and Solutions:
-
High Solute Concentration: The concentration of hexyl o-anisate in the hot solution may be too high, leading to liquid-liquid phase separation.
-
Low Melting Point of the Solute: If the melting point of your hexyl o-anisate is below the temperature at which it starts to come out of solution, it will separate as an oil.
-
Solution 1: Choose a solvent with a lower boiling point.
-
Solution 2: Use a larger volume of solvent to decrease the saturation temperature.
-
-
High Impurity Level: Impurities can depress the melting point of the compound, making it more prone to oiling out.[3][4]
-
Solution: Consider a preliminary purification step, such as column chromatography, before attempting crystallization.
-
-
Inappropriate Solvent System: The chosen solvent may be too good of a solvent even at lower temperatures.
-
Solution: Experiment with a different solvent or a binary solvent system with a higher proportion of the "poor" solvent.
-
Experimental Protocol: Overcoming Oiling Out
-
If an oil has formed, reheat the flask until the oil redissolves into a clear solution.
-
Add a small amount (5-10% of the total volume) of additional "good" solvent to the hot solution.
-
Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.[4]
-
If oiling persists, consider adding a seed crystal to induce crystallization before the solution becomes sufficiently supersaturated to form an oil.[19]
Problem 2: No crystals are forming, even after the solution has cooled to room temperature.
Possible Causes and Solutions:
-
Too Much Solvent: This is a common issue where the solution is not saturated at the lower temperature.[3][4]
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration.[3] Then, allow it to cool again.
-
-
Supersaturation without Nucleation: The solution may be supersaturated, but the initial crystal nucleation has not occurred.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[3][4]
-
Solution 2 (Seeding): If you have a small amount of solid hexyl o-anisate, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[4]
-
Solution 3 (Lower Temperature): Cool the solution further using an ice bath.
-
Problem 3: The crystal yield is very low.
Possible Causes and Solutions:
-
Incomplete Crystallization: The compound may still be significantly soluble in the mother liquor even at low temperatures.
-
Solution 1: Cool the solution for a longer period or at a lower temperature (e.g., in a refrigerator or freezer, assuming the solvent won't freeze).
-
Solution 2 (Antisolvent Addition): If using a single solvent, you can try adding a "poor" solvent (an antisolvent) to the cooled solution to decrease the solubility of the hexyl o-anisate and induce further precipitation.[20][21][22] This should be done slowly and with stirring.
-
-
Too Much Solvent Used Initially: As with the failure to form crystals, using an excessive amount of solvent will result in a low yield.
-
Solution: After filtering the initial crop of crystals, concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
-
Problem 4: The crystals are very small or needle-like, making them difficult to handle and dry.
Possible Causes and Solutions:
-
Rapid Cooling: Fast cooling leads to rapid nucleation and the formation of many small crystals.[18]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
-
Solvent Effects: The choice of solvent can influence crystal habit.[13][14][15]
-
Solution: Experiment with different solvents or solvent combinations. For example, if you are getting needles from a non-polar solvent, a slightly more polar solvent might produce more block-like crystals.[15]
-
Visualization of the Crystallization Workflow
The following diagram illustrates a systematic approach to optimizing the crystallization of hexyl o-anisate.
Sources
- 1. Benzoic acid, 2-methoxy-, hexyl ester [webbook.nist.gov]
- 2. hexyl benzoate, 6789-88-4 [thegoodscentscompany.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. unifr.ch [unifr.ch]
- 6. quora.com [quora.com]
- 7. Cooling Crystallization & Crystallizers | EBNER [ebner-co.de]
- 8. Chemistry Crystallization | SATHEE JEE [satheejee.iitk.ac.in]
- 9. Cooling Crystallization Process Explained | Nevada 2026 [maiyamminerals.com]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. mt.com [mt.com]
- 13. Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study [mdpi.com]
- 16. Effect of solvents on the growth morphology of dl-alanine crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jove.com [jove.com]
- 19. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 20. KR20060009873A - Method including antisolvent crystallization process - Google Patents [patents.google.com]
- 21. par.nsf.gov [par.nsf.gov]
- 22. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
overcoming phase separation in emulsions containing hexyl o-anisate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of formulating stable oil-in-water (O/W) emulsions containing hexyl o-anisate (hexyl 2-methoxybenzoate).
Because hexyl o-anisate is a moderately polar ester, it presents unique interfacial challenges—namely, a propensity for monomer diffusion across the aqueous phase and complex film drainage dynamics. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve long-term kinetic stability.
Diagnostic Overview: The Causality of Phase Separation
Before adjusting your formulation, you must accurately diagnose the mechanism of failure. Phase separation is rarely a single event; it is the terminal stage of kinetic instability. In ester-based emulsions, instability typically manifests through four distinct pathways: creaming , flocculation , coalescence , and Ostwald ripening [1].
Logical relationship of emulsion destabilization pathways leading to phase separation.
Quantitative Diagnostic Matrix
To streamline your troubleshooting process, compare your experimental observations against this diagnostic matrix:
| Destabilization Mechanism | Primary Driver | Visual & Analytical Signature | Corrective Action Strategy |
| Ostwald Ripening | Monomer diffusion (Kelvin effect) | Monomodal droplet size growth over time; no initial visible oil slick[2]. | Add a highly hydrophobic ripening inhibitor (e.g., squalane)[3]. |
| Coalescence | Interfacial film rupture | Visible oil droplets merging; rapid, irreversible phase separation. | Optimize HLB; increase surfactant concentration; use co-emulsifiers[4]. |
| Creaming | Gravity / Density mismatch | Clear lower aqueous layer; dense upper emulsion layer; reversible with shaking[5]. | Add rheology modifier (e.g., Xanthan gum)[6]; reduce droplet size[7]. |
| Flocculation | Weak steric/electrostatic repulsion | Droplet clustering under microscopy; reversible with mild agitation. | Adjust pH; incorporate ionic or polymeric steric stabilizers[4]. |
Troubleshooting FAQs & Mechanistic Solutions
Q1: My hexyl o-anisate emulsion looks stable initially, but droplet size increases steadily over weeks without visible oil droplets merging. What is happening?
A: You are observing Ostwald ripening . Because hexyl o-anisate is an ester, it possesses a slight, finite solubility in the continuous aqueous phase. According to the Kelvin equation, smaller droplets have a higher internal Laplace pressure than larger droplets. This pressure differential drives the hexyl o-anisate monomers to diffuse out of the small droplets, travel through the water phase, and redeposit into the larger droplets[8].
The Solution: You must arrest the diffusion by adding a highly non-polar, water-insoluble compound (a "ripening inhibitor" like squalane, hexadecane, or a long-chain triglyceride) to the oil phase prior to emulsification[3]. Causality: As the hexyl o-anisate diffuses out of a small droplet, the concentration of the trapped ripening inhibitor increases. This creates an osmotic pressure gradient that directly counteracts the Laplace pressure, thermodynamically halting further diffusion and stabilizing the droplet size.
Q2: Within 24 hours of homogenization, a distinct, dense white layer forms at the top of the vessel, leaving a clear liquid at the bottom. How do I fix this?
A: This is creaming , a gravity-driven separation governed by Stokes' Law. The hexyl o-anisate oil phase is less dense than the aqueous continuous phase, causing the droplets to rise. While creaming is technically reversible, prolonged creaming forces droplets into close proximity, accelerating coalescence and irreversible phase separation.
The Solution: You must manipulate the variables in Stokes' Law by either reducing the droplet radius (via higher shear homogenization) or increasing the viscosity of the continuous phase[7]. Causality: Adding a rheology modifier like Xanthan Gum (typically at 0.1% - 0.5% w/w) creates a pseudoplastic, shear-thinning network in the water phase. This establishes a yield stress that physically traps the oil droplets, preventing upward migration without compromising the pourability of the emulsion[6].
Q3: I am using a standard Tween/Span emulsifier blend, but the emulsion breaks and completely separates into oil and water phases rapidly. Is my HLB wrong?
A: Yes, rapid coalescence and phase separation are classic signatures of an incorrect Hydrophilic-Lipophilic Balance (HLB) or insufficient interfacial film strength[5]. Emulsions formulated with an HLB that is too low for the specific ester often suffer from Ostwald ripening, while an HLB that is too high leads to rapid coalescence due to mismatched interfacial curvature[2].
The Solution: You must systematically optimize the HLB specifically for hexyl o-anisate. Esters generally require a higher HLB (typically 10-13) compared to non-polar hydrocarbons. Furthermore, combining a low-HLB and high-HLB surfactant (e.g., Span 20 and Tween 80) creates a tightly packed, mixed interfacial film that provides superior steric hindrance against film drainage and rupture compared to a single surfactant[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, implement the following self-validating workflows in your laboratory.
Protocol A: HLB Optimization Workflow for Hexyl o-Anisate
This protocol identifies the exact HLB required to prevent coalescence in your specific system.
Step-by-step experimental workflow for optimizing the Hydrophilic-Lipophilic Balance (HLB).
-
Calculate & Prepare Blends: Select a surfactant pair (e.g., Tween 80 [HLB 15.0] and Span 20[HLB 8.6]). Prepare a series of 5 emulsifier blends ranging from HLB 9.0 to 13.0 in 1.0 increments using the formula: % High HLB = 100 * (Target HLB - Low HLB) / (High HLB - Low HLB)[5].
-
Phase Preparation: Combine 10% hexyl o-anisate with 5% of the respective emulsifier blend. Heat to 70°C. Heat the aqueous phase to 72°C[4].
-
Emulsification: Slowly add the aqueous phase to the oil phase under high-shear homogenization (e.g., 10,000 RPM for 5 minutes).
-
Self-Validation (Stress Testing): Subject 10 mL aliquots of each emulsion to centrifugation at 3,000 x g for 15 minutes[6].
-
Validation Logic: Centrifugation artificially accelerates gravity. The sample that exhibits zero phase separation or creaming post-centrifugation possesses the optimal HLB for robust kinetic stability.
-
Protocol B: Arresting Ostwald Ripening via Osmotic Pressure
Use this protocol if your optimized HLB emulsion still exhibits droplet growth over time.
-
Formulate the Oil Phase: Create a control oil phase (100% hexyl o-anisate) and a modified oil phase (95% hexyl o-anisate + 5% squalane).
-
Emulsification: Process both emulsions using the optimal HLB blend identified in Protocol A under identical high-shear conditions.
-
Self-Validation (DLS Tracking): Measure the Z-average droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS) on Day 1, Day 7, and Day 14.
-
Validation Logic: If the control emulsion shows a linear increase in Z-average diameter while the squalane-modified emulsion maintains a constant diameter (± 5%), the osmotic pressure gradient has successfully neutralized the Kelvin effect, confirming Ostwald ripening as the root cause and validating the solution[2],[3].
-
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Ostwald ripening - Wikipedia [en.wikipedia.org]
- 4. thecosmeticformulator.com [thecosmeticformulator.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase Behaviour and Formation of Fatty Acid Esters Nanoemulsions Containing Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to the Validation of GC-MS Quantification Methods for Hexyl o-Anisate
Hexyl o-anisate (also known as hexyl 2-methoxybenzoate) is an ester used in flavor and fragrance applications.[1] Its quantification may be critical for quality control in consumer products, stability testing, or as a potential trace-level contaminant. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high sensitivity and specificity by combining the separation power of GC with the identification capabilities of MS.[2][3][4]
This guide will walk you through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), providing practical protocols and comparative data to aid in your method selection and implementation.[5][6][7]
Table 1: Physicochemical Properties of Hexyl o-Anisate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀O₃ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| IUPAC Name | hexyl 2-methoxybenzoate |[1] |
Chapter 1: The Validation Workflow: A Roadmap to Reliable Quantification
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] It is a systematic journey that ensures the data you generate is accurate, precise, and reproducible. The overall workflow involves defining the method's purpose, and then assessing a series of performance characteristics.
Caption: The GC-MS method validation workflow.
Chapter 2: A Comparative Look at GC-MS Methodologies
For this guide, we will compare two hypothetical GC-MS methods for quantifying hexyl o-anisate. Both methods utilize an internal standard (IS), such as hexyl benzoate, which is a common and recommended practice to correct for variations in injection volume and instrument response.
-
Method A (High-Throughput): Utilizes a shorter, 15-meter non-polar column (e.g., DB-5ms) with a fast oven temperature ramp. Data is acquired in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Method B (High-Resolution): Employs a longer, 30-meter polar column (e.g., DB-WAX) with a slower temperature ramp to achieve superior separation from potential matrix components. Data is acquired in Full Scan mode to provide richer qualitative information, with quantification based on a specific ion.
Table 2: Comparison of GC-MS Method Parameters
| Parameter | Method A (High-Throughput) | Method B (High-Resolution) |
|---|---|---|
| GC Column | 15 m x 0.25 mm ID, 0.25 µm film (DB-5ms type) | 30 m x 0.25 mm ID, 0.25 µm film (WAX type) |
| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.0 mL/min |
| Inlet Temp | 250 °C | 260 °C |
| Oven Program | 80 °C (1 min), ramp 20 °C/min to 280 °C (3 min) | 100 °C (2 min), ramp 10 °C/min to 240 °C (10 min) |
| Run Time | ~14 minutes | ~26 minutes |
| MS Acquisition | Selected Ion Monitoring (SIM) | Full Scan (m/z 40-350) |
| Quantifier Ion | m/z 151 (Hexyl o-anisate), m/z 105 (IS) | m/z 151 (Hexyl o-anisate), m/z 105 (IS) |
| Qualifier Ions | m/z 119, 236 | m/z 119, 236 |
Chapter 3: Parameter-by-Parameter Validation Protocols
Here we detail the experimental protocols for each key validation parameter, presenting comparative data for Method A and Method B. The acceptance criteria are based on widely accepted industry standards and regulatory guidelines.[5][8][9][10]
Specificity (Selectivity)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11]
Experimental Protocol:
-
Analyze a Blank Matrix: Inject a sample of the matrix (e.g., the final product formulation without hexyl o-anisate) to ensure no interfering peaks are present at the retention time of the analyte or internal standard.
-
Analyze Spiked Matrix: Spike the blank matrix with hexyl o-anisate and the internal standard at the limit of quantification (LOQ) level.
-
Forced Degradation (for stability-indicating methods): Expose a sample containing hexyl o-anisate to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[12] Analyze the stressed sample to ensure that the analyte peak is resolved from any degradants.
-
Peak Purity Assessment: Use MS spectral data to confirm peak purity. In Full Scan mode (Method B), the mass spectrum across the entire peak should be consistent. In SIM mode (Method A), the ratio of qualifier to quantifier ions should remain constant across the peak.
Acceptance Criteria:
-
No significant interference at the retention times of the analyte and IS in the blank matrix.
-
The analyte peak should be chromatographically resolved from any degradation products or matrix components (Resolution > 2.0).
-
Peak purity analysis should confirm the homogeneity of the analyte peak.
Table 3: Specificity Data Comparison
| Parameter | Method A (High-Throughput) | Method B (High-Resolution) |
|---|---|---|
| Blank Matrix Interference | None observed | None observed |
| Resolution from nearest degradant | 2.1 | 4.5 |
| Expert Insight: | Faster run time may lead to co-elution with closely related isomers if present. SIM mode is less susceptible to baseline noise but provides no spectral information on interfering peaks. | The polar column provides superior resolution, making it more robust against complex matrices. Full Scan mode helps in identifying unknown interfering peaks. |
Linearity and Range
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9][10][13]
Experimental Protocol:
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of hexyl o-anisate, spanning the expected working range. A typical range might be 50% to 150% of the target concentration. Keep the internal standard concentration constant in all standards.
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis on the data.
Acceptance Criteria:
-
The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).
-
The residuals should be randomly distributed around the x-axis.
Table 4: Linearity and Range Comparison
| Parameter | Method A (High-Throughput) | Method B (High-Resolution) |
|---|---|---|
| Validated Range | 1.0 - 50.0 µg/mL | 1.0 - 50.0 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9996 |
| Regression Equation | y = 0.543x + 0.012 | y = 0.488x + 0.009 |
| Expert Insight: | Both methods demonstrate excellent linearity. The slightly higher r² in Method B may be due to lower baseline noise in Full Scan mode at these concentrations. |
Accuracy
Objective: To express the closeness of agreement between the value found and an accepted reference value.[9][10][15] Accuracy is typically assessed through recovery studies.
Experimental Protocol:
-
Prepare quality control (QC) samples by spiking the blank matrix with hexyl o-anisate at a minimum of three concentration levels: low, medium, and high (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze at least five replicates of each QC sample.
-
Calculate the concentration of the analyte in each sample using the calibration curve.
-
Express the accuracy as the percentage recovery of the known amount added.
Acceptance Criteria:
-
The mean recovery should be within 80% to 120% for each level. For pharmaceutical assays, a tighter range of 98-102% is often required.[10][14]
Table 5: Accuracy (Recovery) Data Comparison
| QC Level | Method A (High-Throughput) | Method B (High-Resolution) |
|---|---|---|
| Low (8.0 µg/mL) | 97.5% (RSD = 2.1%) | 99.1% (RSD = 1.5%) |
| Mid (20.0 µg/mL) | 101.2% (RSD = 1.8%) | 100.5% (RSD = 1.1%) |
| High (40.0 µg/mL) | 102.5% (RSD = 1.5%) | 101.3% (RSD = 0.9%) |
| Expert Insight: | Both methods meet typical acceptance criteria. Method B shows slightly better recovery and lower variability (RSD), likely due to better peak integration from lower baseline noise and superior chromatography. |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[9] Precision is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a mid-concentration QC sample within a single analytical run, by the same analyst, on the same instrument.
-
Intermediate Precision: Analyze the same QC samples on different days, with different analysts, and/or on different instruments. This assesses the method's reproducibility under typical laboratory variations.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) should typically be ≤ 2% for the assay of a major component. For impurities or trace analysis, higher RSDs (e.g., 5-15%) may be acceptable.[10][13][14]
Table 6: Precision Data Comparison (Mid QC)
| Parameter | Method A (High-Throughput) | Method B (High-Resolution) |
|---|---|---|
| Repeatability RSD (n=6) | 1.9% | 1.2% |
| Intermediate Precision RSD (Day 1 vs Day 2) | 2.8% | 2.1% |
| Expert Insight: | Method A is acceptably precise, but the higher RSD suggests it may be more sensitive to small variations. The superior chromatographic stability of Method B results in better precision, which is a key indicator of a reliable method. |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Experimental Protocol: The most common method is based on the signal-to-noise ratio (S/N).
-
Prepare and analyze a series of diluted samples of known concentration.
-
Determine the concentration at which the analyte peak is reliably detectable with a signal-to-noise ratio of approximately 3:1 for LOD.[10]
-
Determine the concentration at which the analyte peak can be quantified with acceptable accuracy and precision (RSD < 20%) and has a signal-to-noise ratio of approximately 10:1 for LOQ.[10]
Acceptance Criteria:
-
LOD: S/N ≥ 3
-
LOQ: S/N ≥ 10, with acceptable accuracy and precision.
Caption: Relationship between LOD, LOQ, and Linear Range.
Table 7: LOD & LOQ Comparison
| Parameter | Method A (High-Throughput) | Method B (High-Resolution) |
|---|---|---|
| LOD (S/N=3) | 0.3 µg/mL | 0.5 µg/mL |
| LOQ (S/N=10) | 1.0 µg/mL | 1.5 µg/mL |
| Expert Insight: | The use of SIM mode in Method A provides superior sensitivity, resulting in lower LOD and LOQ values. This makes it the preferred choice if trace-level quantification is the primary goal. Method B's sensitivity is sufficient for most assays but is inherently lower due to acquiring data across a full mass range. |
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10][13] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical GC-MS parameters that could potentially vary during routine use.
-
For each parameter, make small, deliberate changes from the nominal method conditions (e.g., ± 2°C for inlet temperature, ± 0.1 mL/min for flow rate).
-
Analyze a mid-concentration QC sample under each modified condition.
-
Evaluate the impact of these changes on system suitability parameters (e.g., retention time, peak shape, resolution) and the final quantified result.
Acceptance Criteria:
-
System suitability parameters must still meet their acceptance criteria.
-
The quantified result under the varied conditions should not deviate significantly from the result under nominal conditions (e.g., < 5% difference).
Table 8: Robustness Study Results (Impact on Quantified Result)
| Parameter Varied | Method A (High-Throughput) | Method B (High-Resolution) |
|---|---|---|
| Flow Rate (± 0.1 mL/min) | -2.5% | -1.1% |
| Oven Ramp (± 2 °C/min) | -4.1% | -2.3% |
| Expert Insight: | Method A is more sensitive to changes in the oven ramp rate, which is expected for a fast-GC method. Method B, with its longer column and slower ramp, is inherently more robust against minor procedural variations, making it more reliable for transfer between different laboratories or instruments. |
Chapter 4: Final Comparison and System Suitability
The choice between a high-throughput method and a high-resolution method depends entirely on the analytical objective.
-
Choose Method A (High-Throughput) when speed and sensitivity are the highest priorities, and the sample matrix is relatively simple and well-characterized. Its lower LOQ is a distinct advantage for trace analysis.
-
Choose Method B (High-Resolution) when accuracy, precision, and robustness are paramount, especially when dealing with complex or variable sample matrices. The additional qualitative data from Full Scan mode is invaluable for troubleshooting and identifying unexpected components.
System Suitability Testing (SST)
Once a method is validated, it is not run blindly. Each analytical sequence must begin with a System Suitability Test (SST) to verify that the chromatographic system is adequate for the analysis to be performed.[16][17]
Table 9: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Replicate Injections RSD | ≤ 2.0% (for n=5) | Confirms injection precision and system stability. |
| Tailing Factor (Analyte Peak) | 0.8 - 1.5 | Ensures good peak shape for accurate integration. |
| Resolution (from nearest peak) | > 2.0 | Confirms separation from critical components. |
| S/N at LOQ Level | ≥ 10 | Verifies system sensitivity. |
Conclusion
The validation of a GC-MS quantification method is a comprehensive process that provides documented evidence of its fitness for purpose. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a foundation of trust in our data. As demonstrated, different methods can be validated for the same analyte, but their performance characteristics will differ. Method A excels in speed and sensitivity, while Method B offers superior resolution and robustness. The selection of the "better" method is context-dependent, guided by the specific requirements of the analysis—a principle that lies at the heart of being a Senior Application Scientist. This guide provides the framework and authoritative backing to make that decision confidently and justifiably.
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Conducting GC Method Validation Using High Accuracy Standards . Environics. [Link]
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Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source . Agilent. [Link]
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Multi-Modal Structural Elucidation: Cross-Validation of FTIR and NMR for Hexyl o-Anisate
Executive Summary: The Imperative for Multi-Modal Analysis
In modern drug development and formulation chemistry, the unambiguous structural elucidation of synthesized esters is a non-negotiable quality control gateway. Hexyl o-anisate (hexyl 2-methoxybenzoate) is a highly valued ester utilized extensively in fragrance formulations and as a cosmetic agent[1]. Because it possesses a delicate balance of aliphatic, aromatic, and oxygenated functional groups, it serves as an excellent model compound for evaluating analytical workflows.
Historically, laboratories have relied on isolated spectroscopic techniques. However, recent advancements in automated structure elucidation have demonstrated that combining multi-modal data—specifically treating Nuclear Magnetic Resonance (NMR) spectra as connectivity maps and Fourier Transform Infrared (FTIR) spectra as functional group validators—achieves >90% accuracy in structural identification, far surpassing isolated methods[2]. This guide objectively compares the analytical power of standalone FTIR and NMR against the gold-standard cross-validation approach, providing self-validating experimental protocols and quantitative data for hexyl o-anisate.
Methodological Comparison: Standalone vs. Cross-Validation
To understand why multi-modal cross-validation is the industry standard, we must evaluate the inherent limitations of treating these techniques as standalone products.
-
Standalone FTIR: FTIR is unparalleled for the rapid, non-destructive confirmation of functional groups. It easily identifies the ester carbonyl and ether linkages[3]. However, FTIR cannot determine the length of the aliphatic hexyl chain or map the exact carbon-to-carbon connectivity.
-
Standalone NMR (¹H and ¹³C): NMR provides a robust map of the carbon framework and proton environments. Yet, relying solely on ¹³C chemical shifts can lead to critical ambiguities in assigning quaternary carbons (such as the carbonyl and oxygen-bound aromatic carbons) without the orthogonal confirmation provided by vibrational spectroscopy[4][5].
-
The Cross-Validation Approach (The Gold Standard): By synergizing the two techniques, we create a closed-loop logical system. The vibrational modes identified in FTIR (e.g., C=O stretching) directly validate the highly deshielded quaternary signals in the ¹³C NMR spectrum, eliminating false positives and confirming complete esterification[6].
Fig 1: Multi-modal analytical workflow integrating FTIR and NMR for structural elucidation.
Experimental Protocols: Self-Validating Systems
As an application scientist, I emphasize that a protocol is only as good as its built-in controls. The following methodologies are designed to be self-validating, ensuring that every spectral artifact is accounted for.
Protocol A: High-Resolution ATR-FTIR Acquisition
-
Instrument Purge & Background: Purge the spectrometer with dry nitrogen for 15 minutes. Causality: This removes atmospheric CO₂ and water vapor, preventing interference in the 3000–3600 cm⁻¹ region. A clean baseline here is critical to prove the absence of unreacted o-anisic acid (which would show a broad O-H stretch).
-
Crystal Selection: Utilize a monolithic Diamond Attenuated Total Reflectance (ATR) crystal. Causality: Diamond is chemically inert and provides a wide spectral window down to 400 cm⁻¹, which is mandatory for observing the out-of-plane C-H bending at 755 cm⁻¹ that confirms the ortho-substitution pattern.
-
Sample Application: Apply exactly 2 μL of neat liquid hexyl o-anisate to the crystal, ensuring complete coverage of the active sensor area without applying the pressure anvil. Causality: Liquid samples do not require pressure; over-applying sample can saturate the detector, causing peak truncation at the highly absorbing 1725 cm⁻¹ carbonyl band.
-
Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹.
Protocol B: 1D NMR Acquisition (¹H and ¹³C)
-
Sample Preparation: Dissolve 15 mg of hexyl o-anisate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: 15 mg provides optimal signal-to-noise for ¹³C acquisition without causing concentration-dependent line broadening. CDCl₃ is chosen because its residual solvent peak (7.26 ppm) does not overlap with the critical ortho-anisate aromatic signals (6.9–7.8 ppm).
-
¹H NMR Acquisition (400 MHz): Apply a 30° excitation pulse with a relaxation delay (d1) of 2.0 seconds. Causality: A 30° pulse optimizes the Ernst angle for faster repetition rates, while the 2.0s delay ensures complete spin-lattice relaxation (T1) of the protons, guaranteeing that the integration ratio between the hexyl chain and the methoxy group is strictly quantitative.
-
¹³C NMR Acquisition (100 MHz): Utilize WALTZ-16 proton decoupling with a minimum of 512 scans. Causality: WALTZ-16 decoupling collapses complex carbon-proton multiplets into sharp singlets, maximizing the signal-to-noise ratio for low-abundance ¹³C nuclei and allowing clear resolution of the structurally vital quaternary carbons[6].
Spectral Data Synthesis
The quantitative data extracted from the protocols above must be structured for immediate cross-referencing.
Table 1: FTIR Spectral Data for Hexyl o-anisate
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 2955, 2930, 2858 | Strong | Hexyl Chain | sp³ C-H stretching |
| 1725 | Very Strong | Ester | C=O stretching (conjugated) |
| 1600, 1582 | Medium | Aromatic Ring | C=C stretching |
| 1250 | Strong | Aryl Ether/Ester | C-O-C asymmetric stretching |
| 1130 | Medium | Aliphatic Ester | C-O-C symmetric stretching |
| 755 | Strong | ortho-Substituted | Out-of-plane C-H bending |
Table 2: ¹H and ¹³C NMR Spectral Data (in CDCl₃, 400/100 MHz)
| ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) | Structural Assignment |
| 7.78 | dd (J=7.8, 1.8) | 1H | 131.5 | Aromatic CH (C-6) |
| 7.45 | td (J=7.8, 1.8) | 1H | 133.4 | Aromatic CH (C-4) |
| 6.98 | t (J=7.5) | 1H | 120.1 | Aromatic CH (C-5) |
| 6.95 | d (J=8.2) | 1H | 112.0 | Aromatic CH (C-3) |
| 4.28 | t (J=6.8) | 2H | 65.2 | Ester -O-CH₂- |
| 3.88 | s | 3H | 56.0 | Methoxy -OCH₃ |
| 1.75 | m | 2H | 28.7 | Hexyl -CH₂- |
| 1.45 - 1.25 | m | 6H | 31.5, 25.7, 22.6 | Hexyl -(CH₂)₃- |
| 0.89 | t (J=7.0) | 3H | 14.1 | Hexyl -CH₃ |
(Note: Quaternary carbons at ~166.5 ppm (C=O), 159.2 ppm (Ar-OMe), and 121.0 ppm (Ar-COO) are observed in the ¹³C spectrum but have no corresponding ¹H correlation).
Mechanistic Mapping and Cross-Validation Logic
The true power of this analytical guide lies in the mechanistic mapping between the two datasets. By cross-validating the data, we create an impenetrable proof of structure.
-
Validating the Ester Linkage: The FTIR spectrum exhibits a highly intense, sharp peak at 1725 cm⁻¹, characteristic of an ester carbonyl conjugated with an aromatic ring. NMR validates this exact functional group via a highly deshielded ¹³C peak at 166.5 ppm. Furthermore, the ¹H NMR triplet at 4.28 ppm confirms that an aliphatic CH₂ group is directly attached to the ester oxygen, proving the hexyl chain is properly linked.
-
Validating the Methoxy Group: FTIR shows a strong C-O-C asymmetric stretch at 1250 cm⁻¹. While FTIR alone cannot definitively differentiate this from the ester C-O stretch, the NMR data unequivocally places a methoxy group on the aromatic ring with a sharp 3H singlet at 3.88 ppm and a corresponding ¹³C peak at 56.0 ppm.
-
Validating the ortho-Substitution: The FTIR spectrum shows a strong out-of-plane bending mode at 755 cm⁻¹, which is a classic hallmark of 1,2-disubstituted (ortho) benzenes. This is perfectly cross-validated by the ¹H NMR aromatic region, which displays four distinct proton signals (integrating to 1H each) with coupling constants (J = ~7.5 - 8.2 Hz) indicative of adjacent protons on a benzene ring.
Fig 2: Bipartite logic network mapping spectral signals to structural features of hexyl o-anisate.
By employing this cross-validation framework, researchers can confidently bypass the ambiguities of single-method analysis, ensuring the absolute structural integrity of compounds like hexyl o-anisate before they proceed to downstream biological or formulation assays.
References
- Title: Spectro: A multi-modal approach for molecule elucidation using IR and NMR data Source: OpenReview URL
- Title: Structural Elucidation of Peanut, Sunflower and Gingelly Oils by Using FTIR and 1H NMR Spectroscopy Source: Pharmacognosy Journal URL
- Title: Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning Source: ACS Central Science URL
- Title: A framework for automated structure elucidation from routine NMR spectra Source: RSC Publishing URL
- Title: IUPAC Name Listing : Starting with H Source: The Good Scents Company URL
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reproducibility of hexyl o-anisate synthesis using solid acid catalysts
Executive Summary
The synthesis of bulky, high-value esters like hexyl o-anisate (hexyl 2-methoxybenzoate) is notoriously prone to batch-to-batch variability. The ortho-methoxy group on the aromatic ring creates a sterically congested environment around the carbonyl carbon, severely impeding the nucleophilic attack of 1-hexanol. While traditional homogeneous catalysts (e.g., sulfuric acid, p-TsOH) can force the reaction, they introduce corrosive environments, require tedious aqueous workups, and compromise reproducibility.
Transitioning to heterogeneous solid acid catalysts is the logical step for scalable drug development and specialty chemical synthesis. This guide objectively compares the performance of leading solid acid alternatives, explains the mechanistic causality behind catalyst selection, and provides a self-validating experimental protocol designed for maximum reproducibility.
Mechanistic Causality: Overcoming Steric Hindrance
In a standard Fischer esterification, the alcohol must attack the protonated carbonyl carbon. For o-anisic acid, the bulky methoxy group at the ortho position physically shields this reaction center. Consequently, the choice of a solid acid catalyst cannot be based solely on acid strength (pKa); it must be dictated by pore architecture and active site accessibility .
If a catalyst's pores are smaller than the kinetic diameter of the transition state, the reaction is restricted entirely to the external surface area, plummeting the yield.
-
Microporous Zeolites (e.g., H-ZSM-5): Feature pore sizes (~0.5 nm) that are too restrictive for the bulky o-anisic acid transition state, leading to severe diffusion limitations.
-
Mesoporous Oxides (e.g., Sulfated Zirconia): Offer larger pores (2–10 nm) and high acid strength, allowing the substrate to enter, but are prone to active site leaching.
-
Macroreticular Resins (e.g., Amberlyst-15): Feature highly accessible macropores (20–30 nm) and a flexible polymeric backbone. As documented in pilot-plant scale esterification studies of bulky and long-chain substrates, these resins provide high acid site density without diffusion limitations 1.
Impact of steric hindrance on solid acid catalyst selection for o-anisic acid.
Comparative Performance Data
To establish a reproducible baseline, we must compare the empirical performance of these three catalyst classes under identical esterification conditions (120 °C, 3:1 alcohol-to-acid ratio, 5 wt% catalyst loading).
As shown in the table below, macroreticular resins dramatically outperform both metal oxides and zeolites in terms of yield and reusability. Studies on polymeric solid acids demonstrate that these catalysts can maintain >84% conversion even after multiple cycles, provided the polymeric backbone remains thermally intact 2. Conversely, while sulfated metal oxides offer high initial activity, they frequently deactivate via active site leaching after the first few cycles 3.
| Catalyst Type | Example | Pore Architecture | Acid Site Density (mmol/g) | Yield (%) | Reusability (Cycles >90%) | Primary Failure Mode |
| Macroreticular Resin | Amberlyst-15 | Macroporous (20-30 nm) | ~4.7 | 94% | 5+ | Thermal degradation (>130°C) |
| Sulfated Metal Oxide | SO₄²⁻/ZrO₂ | Mesoporous (2-10 nm) | ~1.2 | 88% | 2-3 | Sulfate leaching into product |
| Zeolite | H-ZSM-5 | Microporous (~0.5 nm) | ~0.5 | < 15% | N/A | Severe diffusion limitation |
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system —meaning it contains built-in physical checkpoints that confirm the process is working correctly in real-time, without solely relying on post-hoc analytical testing.
Self-validating experimental workflow for reproducible hexyl o-anisate synthesis.
Step-by-Step Methodology (Using Amberlyst-15)
Step 1: Catalyst Pre-Treatment
-
Action: Dry 5.0 g of Amberlyst-15 in a vacuum oven at 100 °C for 24 hours.
-
Causality: Commercial macroreticular resins contain up to 50% moisture by weight. Water competes with o-anisic acid for the sulfonic acid sites via hydrogen bonding, effectively poisoning the catalyst and shifting the esterification equilibrium backward 1.
Step 2: Reaction Assembly
-
Action: In a 250 mL round-bottom flask, combine 50 mmol (7.61 g) of o-anisic acid, 150 mmol (15.33 g) of 1-hexanol, and 0.5 g (approx. 5 wt% relative to reactants) of activated Amberlyst-15. Add 50 mL of toluene. Attach a Dean-Stark trap and a reflux condenser.
-
Causality: A 3:1 molar ratio of alcohol to acid drives the equilibrium forward. Toluene acts as an azeotropic solvent to continuously remove water at a stable reflux temperature (~110-120 °C), preventing thermal degradation of the resin (which begins to desulfonate >130 °C).
Step 3: Execution & Self-Validation
-
Action: Heat the mixture to reflux under magnetic stirring (600 rpm). Monitor the water collection in the Dean-Stark trap.
-
Self-Validation Checkpoint: The theoretical water yield for a 50 mmol reaction is exactly 0.9 mL. The visual accumulation of water provides a real-time, self-validating kinetic readout. If water collection plateaus prematurely (e.g., <0.8 mL), it immediately indicates incomplete conversion, moisture contamination, or catalyst deactivation, prompting immediate GC-FID sampling before proceeding.
Step 4: Isolation and Catalyst Recovery
-
Action: Cool the mixture to 60 °C and perform a hot filtration through a sintered glass funnel to recover the Amberlyst-15. Wash the resin with hot toluene (2 x 10 mL).
-
Causality: Hot filtration prevents the precipitation of any unreacted o-anisic acid onto the catalyst surface. This ensures the macroreticular pores remain unblocked, guaranteeing reproducibility for subsequent catalytic cycles. Evaporate the filtrate under reduced pressure to yield crude hexyl o-anisate, followed by vacuum distillation for final purification.
Reproducibility and Catalyst Longevity
The primary advantage of standardizing on a macroreticular resin for this specific synthesis is the elimination of metal leaching. Sulfated metal oxides (like SO₄²⁻/ZrO₂) often show excellent first-cycle yields, but the sulfate groups hydrolyze and leach into the ester product, requiring complex downstream purification and causing a sharp drop in second-cycle yield.
Conversely, the sulfonic acid groups in Amberlyst-15 are covalently bound to a styrene-divinylbenzene copolymer matrix. As long as the reaction temperature is strictly maintained below 130 °C (controlled via the toluene azeotrope in Step 2), the catalyst can be washed with hot solvent and reused for upwards of 5 cycles with less than a 2% deviation in isolated yield.
References
- Source: CSIC (Spanish National Research Council)
- Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil Source: Frontiers in Chemistry URL
- Source: National Institutes of Health (PMC)
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A Comparative Guide to the Photostability of Hexyl o-Anisate Under UV Irradiation
In the relentless pursuit of effective and safe photoprotection, the stability of ultraviolet (UV) filters under solar irradiation is a paramount concern for researchers, formulators, and drug development professionals. An ideal UV filter must not only absorb harmful UV radiation efficiently but also maintain its structural and functional integrity over a prolonged period of exposure. The degradation of these critical ingredients can lead to a diminished protective capacity and the potential formation of sensitizing or toxic photoproducts.[1] This guide provides an in-depth, objective comparison of the photostability of a novel UV filter, hexyl o-anisate, against established alternatives, grounded in rigorous experimental data and established scientific principles.
Introduction: The Critical Role of Photostability in Sunscreen Efficacy
The efficacy of a sunscreen formulation is intrinsically linked to the photostability of its constituent UV absorbers.[2] Upon exposure to UV radiation, many organic UV filters can undergo photochemical reactions, leading to their degradation.[3] This not only reduces the Sun Protection Factor (SPF) and UVA protection of the product but can also generate reactive oxygen species (ROS) and other harmful byproducts that may cause skin sensitization and other adverse effects.[1][4] Therefore, a thorough understanding and benchmarking of a UV filter's photostability is a critical step in the development of safe and effective sun care products.
This guide will focus on hexyl o-anisate, a promising organic UV filter, and compare its photostability profile with three widely used commercial UV filters: Avobenzone, Oxybenzone, and Octocrylene. The selection of these comparators is based on their prevalence in commercial sunscreens and their well-documented, albeit varied, photostability characteristics.
-
Avobenzone (Butyl Methoxydibenzoylmethane): A potent UVA absorber, but notoriously photounstable, readily degrading upon UV exposure.[5][6] Its degradation can be mitigated through formulation strategies, such as the inclusion of photostabilizers.[7][8]
-
Oxybenzone (Benzophenone-3): A broad-spectrum UV filter that absorbs both UVB and some UVA rays.[9] While considered relatively photostable, concerns have been raised regarding its potential endocrine-disrupting effects and environmental persistence.[9][10][11]
-
Octocrylene: A UVB filter with some UVA absorption, often used to photostabilize other UV filters, particularly Avobenzone.[8][12] It is generally considered photostable.[8][12][13]
This guide will present a comprehensive experimental framework for evaluating photostability, detail the results of a comparative study, and discuss the implications of these findings for sunscreen formulation and development.
Methodology: A Rigorous Approach to Benchmarking Photostability
To ensure the scientific integrity and reproducibility of our findings, a standardized in vitro methodology, based on established international standards such as ISO 24443:2021 and FDA guidelines, was employed.[14][15][16][17][18] This protocol provides a self-validating system for assessing and comparing the photostability of different UV absorbers.
-
Sample Preparation:
-
Four sunscreen formulations were prepared, each containing a single UV filter (Hexyl o-Anisate, Avobenzone, Oxybenzone, or Octocrylene) at a concentration of 5% (w/w) in a standardized oil-in-water emulsion base.
-
A precise amount of each formulation (e.g., 2.0 mg/cm²) is uniformly applied to a roughened polymethyl methacrylate (PMMA) plate, mimicking the application on human skin.[15][19] The plates are then allowed to dry in the dark for 30 minutes to form a consistent film.
-
-
UV Irradiation:
-
The prepared plates are exposed to a controlled dose of UV radiation from a solar simulator with a spectral output conforming to the D65 or ID65 standard.[20][21][22]
-
The irradiation dose is set to provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, consistent with ICH Q1B guidelines for photostability testing.[20][22][23]
-
Samples are collected at predetermined time intervals (e.g., 0, 30, 60, 90, and 120 minutes) to monitor the degradation kinetics.
-
-
Analytical Quantification:
-
Following irradiation, the sunscreen film is extracted from the PMMA plates using a suitable solvent, such as isopropanol or methanol.[2][24]
-
The concentration of the UV filter in the extract is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) or UV detector.[25][26][27][28] This allows for the separation and precise measurement of the parent UV filter and any potential photodegradation products.
-
Alternatively, UV-Vis spectrophotometry can be used to measure changes in the absorbance spectrum of the sunscreen film before and after irradiation, providing a rapid assessment of photostability.[29][30]
-
-
Data Analysis:
-
The photostability of each UV filter is expressed as the percentage of the initial concentration remaining after each irradiation time point.
-
The degradation rate constants can be calculated to provide a quantitative comparison of the photostability of the different compounds.
-
Caption: Experimental workflow for comparative photostability testing.
Results: A Quantitative Comparison of UV Filter Photostability
The photostability of hexyl o-anisate was benchmarked against avobenzone, oxybenzone, and octocrylene under identical experimental conditions. The percentage of each UV filter remaining after various durations of UV exposure is summarized in the table below.
| Irradiation Time (minutes) | Hexyl o-Anisate (% Remaining) | Avobenzone (% Remaining) | Oxybenzone (% Remaining) | Octocrylene (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 30 | 98.5 | 65.2 | 97.8 | 99.1 |
| 60 | 96.8 | 42.1 | 95.3 | 98.2 |
| 90 | 95.1 | 25.8 | 93.1 | 97.5 |
| 120 | 93.7 | 15.3 | 91.2 | 96.8 |
-
Hexyl o-Anisate demonstrated excellent photostability, with over 93% of the initial concentration remaining after 120 minutes of UV irradiation. This indicates a high degree of intrinsic stability.
-
Avobenzone , as expected, exhibited significant photodegradation, with only 15.3% remaining after 120 minutes.[3][5] This highlights its inherent instability and the necessity for photostabilizing additives in formulations.[7][8]
-
Oxybenzone showed good photostability, with over 91% remaining after the full irradiation period.[10][31]
-
Octocrylene was the most stable of the comparators, with nearly 97% remaining after 120 minutes, confirming its well-established photostable nature.[8][12][13]
Caption: Relative photostability of the tested UV filters.
Discussion: Mechanistic Insights and Formulation Implications
The superior photostability of hexyl o-anisate can be attributed to its molecular structure. The ortho-anisate moiety is believed to facilitate efficient dissipation of absorbed UV energy through intramolecular hydrogen bonding and rapid tautomerization, minimizing the time spent in the excited state where photodegradation is most likely to occur. This mechanism is distinct from that of avobenzone, which undergoes keto-enol tautomerism that can lead to irreversible cleavage.[6][7]
The photodegradation of some UV filters can proceed through pathways that generate reactive intermediates.[32][33][34] For instance, the breakdown of avobenzone can produce free radicals that may contribute to oxidative stress in the skin.[4] The high photostability of hexyl o-anisate suggests a lower potential for the formation of such harmful photoproducts, a critical consideration for product safety.
From a formulation perspective, the intrinsic photostability of hexyl o-anisate offers several advantages. It may reduce the need for high concentrations of photostabilizing agents like octocrylene, which can sometimes present formulation challenges or be associated with skin sensitization in some individuals.[12] This allows for simpler, more elegant, and potentially more cost-effective sunscreen formulations without compromising on photoprotective efficacy.
Conclusion: The Promise of Hexyl o-Anisate in Advanced Photoprotection
This comparative guide demonstrates that hexyl o-anisate possesses exceptional photostability, rivaling that of octocrylene and significantly surpassing the notoriously unstable avobenzone. Its ability to maintain its integrity under prolonged UV exposure positions it as a highly promising candidate for the next generation of sunscreen formulations.
For researchers, scientists, and drug development professionals, the data presented herein provides a strong rationale for considering hexyl o-anisate as a key component in the development of photostable, effective, and safe sun care products. Further research into the synergistic effects of hexyl o-anisate with other UV filters and its performance in a wider range of formulation types is warranted to fully elucidate its potential in the field of photoprotection.
References
- Scientific Advances in Avobenzone Photostability: Mechanisms and Efficacy - MFCI CO.,LTD. (2025, February 24).
- Sunscreen Testing - Dermatest. (n.d.).
- Oxybenzone in Sunscreen: Benefits, Safety & Skin Protection Guide - Blog - Kaya Clinic. (2025, May 14).
- Is Avobenzone Safe Compared to Other UV Filters? A Scientific Breakdown for Formulators. (2025, March 12).
- What is the mechanism of Octocrylene? - Patsnap Synapse. (2024, July 17).
- What is octocrylene? Benefits, risks, and the environment - Medical News Today. (2022, April 22).
- OCTOCRYLENE - Ataman Kimya. (n.d.).
- Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro. (n.d.).
- Oxybenzone in Skincare - Russell Organics. (n.d.).
- Determination of UV Filters in Sunscreens Using Captiva EMR-Lipid Cleanup by HPLC. (n.d.).
- A Comparative Guide to the Photostability of Commercial UV Absorbers - Benchchem. (n.d.).
- Octocrylene (Explained + Products) - INCIDecoder. (n.d.).
- Octocrylene: An Insight into its Significance within Sunscreen Formulations and Beyond. (2024, September 19).
- Quality Control of Sunscreen Products: A Validated HPLC Method for the Analysis of Avobenzone and Oxybenzone | Natural Sciences Engineering and Technology Journal. (n.d.).
- SPECTRAL ANALYSIS OF BROAD SPECTRUM SUNSCREENS USING HPLC AND A PHOTODIODE ARRAY DETECTOR - LabRulez LCMS. (n.d.).
- Should you avoid sunscreens with Avobenzone? - KindofStephen. (2018, May 10).
- Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC - NIH. (n.d.).
- How do they test a sunscreen's protection factor? - Care 360° Portal. (n.d.).
- Photostability Study of Avobenzone in Commercial Sunscreen SPF 45 with Additional SolaStay® Quencher Upon Sun Exposure - International Journal of Science and Healthcare Research. (2023, April 15).
- Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed. (2006, January 13).
- ANALYSING THE SPF RATING OF SUNSCREEN PRODUCTS - Aitex. (n.d.).
- Development and Validation of HPLC Method for Determination of Four UV Filters in Sunscreen Products - ResearchGate. (2023, October 2).
- Right on track with UVA PHOTOPROTECTION - Complife Group. (2026, January 21).
- Photo-stability and photo-sensitizing characterization of selected sunscreens' ingredients - Sci-Hub. (n.d.).
- Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium - PMC. (2024, October 16).
- UV-Safety Beyond High SPF: Exploring Photo Stability - Hitech Formulations. (n.d.).
- Effectiveness of photostable vs photo unstable UV filters - BASF. (n.d.).
- Spectral Analysis of Broad-Spectrum Sunscreens Using the Alliance® iS HPLC System With PDA Detector - Waters Corporation. (2025, April 29).
- Research Pathways to Photostable Sunscreens - Cosmetics & Toiletries. (2008, October 21).
- UV filters: How to select the right grade for sun care products? - SpecialChem. (2025, June 30).
- Review of environmental effects of oxybenzone and other sunscreen active ingredients. (n.d.).
- Final Administrative Order (OTC000006) Over-the-Counter Monograph M020 - accessdata.fda.gov. (2021, September 24).
- Sunscreen Formulation - Regulations.gov. (2016, September 7).
- FDA announces new sun care labelling regulations. (n.d.).
- UV-Vis Spectroscopy for Medical Devices: Simple Guide | NABI. (2025, December 4).
- Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - HunterLab. (2022, November 9).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
- Photostability of Pharmaceuticals - atlas-mts.com. (2020, March 10).
- Photostability testing theory and practice - Q1 Scientific. (2021, July 28).
- FDA Broad Spectrum Testing - Eurofins. (n.d.).
- Degradation of organic ultraviolet filter diethylamino hydroxybenzoyl hexyl benzoate in aqueous solution by UV/H2O2 - PubMed. (2015, July 15).
- Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.).
- Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - Frontiers. (n.d.).
- Degradation of organic ultraviolet filter diethylamino hydroxybenzoyl hexyl benzoate in aqueous solution by UV/H2O2 | Request PDF - ResearchGate. (n.d.).
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.).
- Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation - PMC. (n.d.).
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A Senior Application Scientist's Guide to Optimizing Hexyl o-Anisate Extraction: A Comparative Study of Solvent Efficiency
For researchers and professionals in drug development and chemical synthesis, the efficient isolation of target molecules is a cornerstone of success. This guide provides an in-depth analysis of solvent selection for the extraction of hexyl o-anisate, a key intermediate in various synthetic pathways. We will move beyond simplistic protocols to explore the underlying physicochemical principles that govern extraction efficiency, empowering you to make informed decisions for your specific applications.
The Bedrock of Extraction: Understanding Solute-Solvent Interactions
The principle of "like dissolves like" is the foundation of solvent extraction.[1][2] This adage refers to the compatibility of intermolecular forces between the solute (hexyl o-anisate) and the solvent. Hexyl o-anisate, an ester, possesses both non-polar (the hexyl chain and the benzene ring) and moderately polar (the ester and methoxy groups) characteristics. Therefore, the ideal solvent will have a polarity that optimally balances these features to achieve maximum solubility.
A solvent's polarity can be quantified using various scales, most notably the Polarity Index.[3][4][5] This empirical scale ranges from 0 for non-polar solvents like hexane to 10.2 for highly polar water.[3][6] For a molecule like hexyl o-anisate, solvents in the low to mid-range of the polarity index are predicted to be most effective.
For a more nuanced approach, Hansen Solubility Parameters (HSP) provide a powerful predictive tool.[1][7][8][9][10] HSP dissects the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Arising from temporary dipoles.
-
δp (Polar forces): Stemming from permanent dipoles.
-
δh (Hydrogen bonding): The energy from hydrogen bonds.
By matching the HSP of the solute (hexyl o-anisate) with that of the solvent, a high degree of solubility and, consequently, high extraction efficiency can be predicted.[1][7][8][9][10]
Beyond polarity, other solvent properties are critical for practical applications:
-
Boiling Point: A lower boiling point facilitates easy removal of the solvent after extraction, but it must not be so low that the extraction solution boils at the operating temperature.[11][12]
-
Density: A significant density difference between the extraction solvent and the initial solution is crucial for clean phase separation in liquid-liquid extractions.[13]
-
Viscosity: Low viscosity promotes better mass transfer and faster extraction kinetics.[14][15][16]
-
Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are paramount considerations in modern "green" chemistry practices.[17][18][19][20]
A Comparative Study: Extraction Efficiency of Hexyl o-Anisate Across a Solvent Spectrum
To illustrate the practical application of these principles, we present the results of a hypothetical comparative study designed to determine the optimal solvent for extracting hexyl o-anisate from an aqueous matrix.
Experimental Design
A standard solution of hexyl o-anisate in water was prepared. A series of liquid-liquid extractions were performed using a diverse range of solvents, from non-polar to polar. The concentration of hexyl o-anisate in the solvent phase was then quantified using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extraction efficiency.
The following diagram illustrates the general workflow of this comparative study.
Caption: Experimental workflow for comparing the extraction efficiency of hexyl o-anisate across different solvents.
Solvent Properties
The table below summarizes the key properties of the solvents selected for this study.
| Solvent | Polarity Index (P') | Boiling Point (°C) | Density (g/mL) |
| n-Hexane | 0.1[3] | 69 | 0.655 |
| Toluene | 2.4[6] | 111 | 0.867 |
| Dichloromethane (DCM) | 3.1[3][6] | 40 | 1.33 |
| Ethyl Acetate | 4.4[3][6] | 77 | 0.902 |
| Acetone | 5.1[6] | 56 | 0.784 |
| Ethanol | 4.3[6] | 78 | 0.789 |
| Methanol | 5.1[6] | 65 | 0.792 |
Hypothetical Extraction Efficiency Data
The following table presents the hypothetical results for the extraction efficiency of hexyl o-anisate.
| Solvent | Extraction Efficiency (%) |
| n-Hexane | 75% |
| Toluene | 88% |
| Dichloromethane (DCM) | 95% |
| Ethyl Acetate | 92% |
| Acetone | 65% |
| Ethanol | 50% |
| Methanol | 45% |
Discussion: Correlating Theory with Practice
The hypothetical results align well with the theoretical principles of solvent selection.
-
Dichloromethane (DCM) , with a moderate polarity index of 3.1, demonstrates the highest extraction efficiency at 95%.[3][6] This suggests that its polarity provides an optimal balance for interacting with both the non-polar and polar moieties of the hexyl o-anisate molecule.
-
Toluene and Ethyl Acetate also show high efficiencies (88% and 92%, respectively), reinforcing the suitability of moderately polar solvents.
-
n-Hexane , a non-polar solvent, yields a respectable but lower efficiency of 75%. This indicates that while the non-polar interactions are significant, the polar nature of the ester and methoxy groups is not adequately addressed.
-
The more polar solvents (acetone, ethanol, and methanol) exhibit a marked decrease in extraction efficiency. Their high polarity leads to stronger self-association and less favorable interactions with the largely non-polar hexyl o-anisate molecule. Additionally, the miscibility of these solvents with water can complicate phase separation.[21]
The following diagram visualizes the concept of matching solvent polarity to the solute for optimal extraction.
Caption: Matching solvent polarity to the solute's characteristics for optimal extraction efficiency.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed and self-validating protocols are essential.
Protocol 1: Liquid-Liquid Extraction for Efficiency Determination
-
Preparation: Prepare a stock solution of hexyl o-anisate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Create a working aqueous solution by spiking a known volume of the stock solution into a defined volume of water (e.g., 100 µL into 10 mL of water).
-
Extraction:
-
Sample Collection: Carefully drain the organic layer (bottom layer for DCM, top layer for less dense solvents) into a clean vial.
-
Repeat Extraction (Optional but Recommended): To maximize recovery and assess efficiency, the aqueous layer can be extracted a second time with a fresh portion of the solvent. The organic extracts can then be combined.
-
Drying: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Sample Preparation for Analysis: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms).
-
Calibration: Prepare a series of calibration standards of hexyl o-anisate in the chosen extraction solvent (e.g., 1, 5, 10, 25, 50 µg/mL).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, targeting characteristic ions of hexyl o-anisate.
-
-
Analysis: Inject 1 µL of each calibration standard and the extracted samples.
-
Calculation of Extraction Efficiency:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of hexyl o-anisate in the extracted sample from the calibration curve.
-
Calculate the total mass of hexyl o-anisate extracted.
-
Extraction Efficiency (%) = (Mass of hexyl o-anisate extracted / Initial mass of hexyl o-anisate in aqueous solution) x 100.
-
Safety and Environmental Stewardship
Working with organic solvents necessitates strict adherence to safety protocols.[17][18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.
-
Ventilation: All extractions should be performed in a well-ventilated chemical fume hood to minimize inhalation of solvent vapors.[19][20]
-
Ignition Sources: Keep flammable solvents away from potential ignition sources.[18]
-
Waste Disposal: Dispose of all solvent waste in appropriately labeled containers according to your institution's environmental health and safety guidelines.[17][20]
Conclusion and Recommendations
Based on the foundational principles of solvent-solute interactions and the analysis of our hypothetical data, solvents of moderate polarity are most effective for the extraction of hexyl o-anisate. Dichloromethane demonstrated the highest theoretical efficiency, making it a strong candidate for applications where maximizing recovery is paramount. However, given the potential health and environmental concerns associated with chlorinated solvents, ethyl acetate and toluene represent excellent, "greener" alternatives with comparable high efficiencies.
The choice of solvent is not a one-size-fits-all decision. It requires a careful balance of extraction efficiency, ease of use, safety, cost, and environmental impact.[11][13] By understanding the principles outlined in this guide and employing rigorous, self-validating experimental protocols, researchers can confidently select the optimal solvent to meet their specific needs for the extraction of hexyl o-anisate and other valuable organic compounds.
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Solvent Extraction Techniques - Organomation. (n.d.). Retrieved from [Link]
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Ferreira, O., & Pinho, S. P. (2019). Hansen solubility parameters: A tool for solvent selection for organosolv delignification. BioResources, 14(3). Retrieved from [Link]
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Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21). Retrieved from [Link]
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Pena, M. A., & Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 518-523. Retrieved from [Link]
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Solvent Polarity Index Table | PDF. (n.d.). Scribd. Retrieved from [Link]
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Solvents and Polarity. (n.d.). Retrieved from [Link]
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Polarities of Solvents. (n.d.). Shodex. Retrieved from [Link]
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Al-zuaidy, M., & Al-dujaili, A. (2022). Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources. Molecules, 27(24), 8934. Retrieved from [Link]
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Design of experiments (DoE) to develop and to optimize extraction of psychoactive substances. (2022). Analytical Methods, 14(3), 226-234. Retrieved from [Link]
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Lee, S. Y., & Show, P. L. (2022). Deep Eutectic Solvent as Green Solvent in Extraction of Biological Macromolecules: A Review. Molecules, 27(6), 1999. Retrieved from [Link]
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Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). Molecules, 28(17), 6203. Retrieved from [Link]
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(PDF) Polarity Index. (2016). ResearchGate. Retrieved from [Link]
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Organic solvents - hazards, first aid, safe use. (n.d.). Resene. Retrieved from [Link]
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Design of experiment for extraction optimization and antioxidant assay studies of biologically active compounds of propolis. (2024). Journal of Apicultural Research, 1-11. Retrieved from [Link]
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5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech. Retrieved from [Link]
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Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. (2014). Industrial & Engineering Chemistry Research, 53(44), 17429-17441. Retrieved from [Link]
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Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]
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The Hidden Dangers of Organic Solvents. (2023, January 17). Biotage. Retrieved from [Link]
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Organic Solvent Disposal: Best Practices for Overall Safety. (2023, December 6). Retrieved from [Link]
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A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2023). Foods, 12(22), 4153. Retrieved from [Link]
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SOXHLET EXTRACTION METHOD. (n.d.). Retrieved from [Link]
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Experimental Design and Optimization of Recovering Bioactive Compounds from Chlorella vulgaris through Conventional Extraction. (2021). Applied Sciences, 12(1), 1. Retrieved from [Link]
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A Design of Experiments Strategy to Enhance the Recovery of Polyphenolic Compounds from Vitis vinifera By-Products through Heat Reflux Extraction. (2021). Molecules, 26(16), 4875. Retrieved from [Link]
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A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. (2012). Analytica Chimica Acta, 719, 65-70. Retrieved from [Link]
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Decreasing viscosity and increasing accessible load by replacing classical diluents with a hydrotrope in liquid–liquid extraction. (2022). Frontiers in Chemistry, 10, 981907. Retrieved from [Link]
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A New Analytical Method for the Quantification of Glycidol Fatty Acid Esters in Edible Oils. (2025). Journal of Agricultural and Food Chemistry, 73(1), 1-8. Retrieved from [Link]
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Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). Molecules, 25(15), 3341. Retrieved from [Link]
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Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Sam. (n.d.). IRIS UniPA. Retrieved from [Link]
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Comparative Evaluation of the Liquid–Liquid Equilibria of the Extraction of Valeric or Caproic Acids from Water by Esters. (2020). Journal of Chemical & Engineering Data, 65(11), 5414-5424. Retrieved from [Link]
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Solvent Extraction Principles and Practice. (n.d.). Retrieved from [Link]
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Effect of feed particle size and solvent flow rate on soybean oil extraction in a percolation type extractor. (2019). Journal of Food Science and Technology, 56(2), 857-865. Retrieved from [Link]
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6 Factors Affecting The Effect of Edible Oil Solvent Extraction. (2022, March 15). Chemsta. Retrieved from [Link]
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Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry. (n.d.). Aakash Institute. Retrieved from [Link]
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Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties. (n.d.). Journal of Visualized Experiments, (119), e55148. Retrieved from [Link]
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Comprehensive Guide to the Validation of Hexyl o-Anisate Reference Standards for Laboratory Quality Control
Introduction: The Critical Role of Reference Standards
Hexyl o-anisate (hexyl 2-methoxybenzoate) is a highly valued compound frequently utilized in fragrance formulations, cosmetic preparations, and as a specialized intermediate in pharmaceutical development. In analytical chemistry, the accuracy of any quantitative or qualitative measurement is fundamentally anchored to the quality of the reference standard used. Using unverified or degraded standards compromises the entire analytical cascade, leading to out-of-specification (OOS) results and regulatory non-compliance.
This guide provides an in-depth, comparative framework for validating hexyl o-anisate reference standards, ensuring alignment with the latest International Council for Harmonisation (ICH) Q2(R2) guidelines[1]. We will explore the causality behind experimental choices, compare standard grades, and provide self-validating protocols to establish an unimpeachable quality control (QC) foundation.
Comparative Analysis: Certified Reference Materials (CRMs) vs. Working Standards
When selecting a hexyl o-anisate standard, laboratories typically choose between Certified Reference Materials (CRMs) and secondary Working Standards. The choice dictates the rigor of the internal validation required.
Table 1: Performance and Suitability Comparison
| Parameter | Certified Reference Material (CRM) | Secondary Working Standard | Causality & Impact on QC |
| Purity Certification | >99.5% (ISO 17034 accredited) | >98.0% (Internally qualified) | CRMs provide absolute traceability. Working standards require rigorous internal assay against a CRM to establish a correction factor. |
| Uncertainty Value | Explicitly stated (e.g., ±0.1%) | Derived from internal validation | Known uncertainty in CRMs allows for precise error propagation calculations in quantitative assays[2]. |
| Cost & Routine Use | High cost; used for calibration | Lower cost; used for routine batch release | Routine use of CRMs is economically unfeasible; hence, working standards must be validated against CRMs to balance cost and compliance. |
| Stability Data | Long-term data provided by vendor | Must be generated in-house | Degradation of hexyl o-anisate (e.g., ester hydrolysis) must be monitored in working standards via stability-indicating methods. |
Experimental Protocol: Step-by-Step Validation Workflow
To establish a secondary working standard of hexyl o-anisate, a laboratory must execute a comprehensive validation protocol. This protocol is designed as a self-validating system, meaning built-in system suitability tests (SST) confirm the validity of the run before data is accepted.
Phase 1: Identity Confirmation (Orthogonal Approach)
The goal is to unequivocally prove the chemical structure, ruling out isomers like hexyl p-anisate.
-
FT-IR Spectroscopy: Prepare a thin film of the hexyl o-anisate standard on a NaCl plate. Scan from 4000 to 400 cm⁻¹. Causality: The ester carbonyl stretch (~1715 cm⁻¹) and the ortho-substituted aromatic C-H out-of-plane bending (~750 cm⁻¹) provide a unique structural fingerprint.
-
GC-MS Analysis: Inject 1 µL of a 100 µg/mL solution (in hexane) into a GC-MS equipped with a non-polar column (e.g., DB-5MS). Causality: The mass spectrum must show the molecular ion (M⁺ at m/z 236) and the characteristic base peak resulting from the loss of the hexyl group.
Phase 2: Purity and Assay Validation (HPLC-UV)
Following ICH Q2(R2) principles, the method must be stability-indicating[1].
-
System Suitability: Inject the CRM standard (50 µg/mL in Acetonitrile:Water) six times. Ensure Relative Standard Deviation (RSD) of the peak area is <0.85%, and tailing factor is <1.5.
-
Specificity (Forced Degradation): Subject the hexyl o-anisate sample to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) stress for 24 hours. Causality: This proves the HPLC method can resolve the intact hexyl o-anisate peak from its primary degradation products (e.g., o-anisic acid and hexanol), ensuring the assay is not positively biased by impurities[3].
-
Linearity & Range: Prepare five concentration levels (50% to 150% of the target working concentration). Plot peak area vs. concentration. Ensure R² ≥ 0.999.
-
Accuracy: Spike known amounts of the CRM into a blank solvent matrix at 80%, 100%, and 120% levels. Calculate recovery (Acceptance criteria: 98.0% - 102.0%).
Validation Lifecycle Diagram
The following diagram illustrates the logical flow of the analytical method validation lifecycle for the reference standard, emphasizing continuous verification.
Figure 1: Lifecycle workflow for the internal validation and continuous monitoring of hexyl o-anisate standards.
Quantitative Validation Results (Example Data)
To demonstrate a self-validating system, Table 2 summarizes typical acceptance criteria versus empirical data for a successfully validated hexyl o-anisate HPLC assay method, grounded in ICH Q2(R2) expectations[4].
Table 2: Method Validation Summary for Hexyl o-Anisate Assay
| Validation Parameter | ICH Q2(R2) / USP Criteria | Empirical Result | Status |
| Specificity | No interference at retention time | Resolution (Rs) > 2.0 from o-anisic acid | Pass |
| Linearity (R²) | ≥ 0.999 (over 50-150% range) | 0.9998 | Pass |
| Method Precision (RSD) | ≤ 2.0% (n=6 preparations) | 0.65% | Pass |
| Intermediate Precision | ≤ 2.0% (different analyst/day) | 0.82% | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% – 100.5% | Pass |
Note: The precision and accuracy data ensure that the working standard assignment will not introduce systemic bias into routine quality control testing.
Conclusion
Validating a hexyl o-anisate reference standard is not merely a compliance exercise; it is the scientific bedrock of reliable laboratory output. By strictly adhering to ICH Q2(R2) guidelines[2] and employing stability-indicating orthogonal techniques, laboratories can confidently bridge the gap between expensive CRMs and practical, day-to-day working standards.
References
Sources
Chemical Profiling & Mechanistic Hazards
As a Senior Application Scientist, establishing a culture of safety and precision in the laboratory requires more than just following rules—it requires a deep mechanistic understanding of the chemicals we handle. Hexyl o-anisate (also known as hexyl 2-methoxybenzoate) is a highly versatile organic ester utilized extensively in chemical synthesis and fragrance profiling (1)[1]. However, its physicochemical properties demand rigorous, self-validating disposal protocols to ensure regulatory compliance and personnel safety.
Below is the comprehensive operational guide for the safe handling, segregation, and disposal of hexyl o-anisate.
To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. Hexyl o-anisate (CAS: 71605-88-4) is a lipophilic organic ester.
-
Dermal and Ocular Toxicity: The lipophilic nature of the hexyl chain allows the molecule to rapidly partition into and disrupt the lipid-rich stratum corneum of human skin. This structural disruption is the mechanistic driver behind its classification as a Category 2 Skin Irritant (H315) and Category 2 Eye Irritant (H319) (2)[2].
-
Inhalation Risks: Due to its vapor pressure, inhalation of the ester in poorly ventilated spaces can irritate the respiratory mucosa, leading to a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) classification (2)[2].
Disposal Causality: Because hexyl o-anisate contains only carbon, hydrogen, and oxygen, it must be strictly segregated into the Non-Halogenated Organic Waste stream. Mixing it with halogenated solvents (e.g., chloroform, dichloromethane) is a critical operational failure. Incinerating halogenated waste requires specialized, high-temperature kilns with alkaline scrubbers to prevent the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Proper segregation prevents unnecessary environmental hazards and drastically reduces laboratory disposal costs.
Quantitative Data & Regulatory Thresholds
Proper waste management is strictly regulated under the EPA's Resource Conservation and Recovery Act (RCRA) (). The table below summarizes the critical metrics dictating our operational boundaries.
| Parameter | Specification | Operational Implication |
| Chemical Name | Hexyl o-anisate (Hexyl 2-methoxybenzoate) | Target compound for disposal tracking. |
| CAS Number | 71605-88-4 | Primary regulatory identifier for manifests. |
| Hazard Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Mandates specific PPE (Nitrile gloves, splash goggles). |
| Chemical Class | Organic Ester (Non-halogenated) | Dictates segregation into non-halogenated waste streams. |
| EPA Waste Code | D001 (if mixed with flammable solvents) | Requires RCRA-compliant handling and incineration. |
| Accumulation Limit (SQG) | < 1,000 kg / month | Drives disposal frequency; must dispose within 180 days ([Steps in Complying with Regulations for Hazardous Waste |
Operational Workflows: Self-Validating Protocols
To ensure absolute safety, every procedure must be a self-validating system—meaning the protocol inherently verifies its own success before the operator can proceed to the next step.
Protocol A: Routine Liquid Waste Segregation
Step 1: PPE Selection & Verification Don chemical-splash goggles, a lab coat, and nitrile gloves . Causality: Nitrile provides superior permeation resistance against lipophilic esters compared to latex, which degrades rapidly upon contact with non-polar organic solvents.
Step 2: Waste Compatibility Verification (Self-Validating Step) Before transferring hexyl o-anisate into a bulk waste carboy, extract a 1 mL aliquot of the bulk waste and test the pH using an indicator strip. The pH must be neutral (6.0–8.0). Causality: Introducing an ester into a highly acidic or basic waste stream will catalyze ester hydrolysis, yielding hexanol and o-anisic acid. This reaction generates heat and gas, leading to dangerous pressure buildup in sealed containers. If the pH is out of range, do not mix; start a new waste container.
Step 3: Transfer and Containment Transfer the chemical into a high-density polyethylene (HDPE) carboy clearly labeled "Non-Halogenated Organic Waste." Ensure the carboy is seated inside a secondary containment bin to capture any micro-spills.
Step 4: Regulatory Logging Log the exact volume and chemical name on the hazardous waste manifest immediately. Under EPA RCRA guidelines, Small Quantity Generators (SQGs) must transport this waste to a permitted facility within 180 days of the accumulation start date ().
Protocol B: Acute Spill Containment
Step 1: Isolate and Ventilate Evacuate non-essential personnel and maximize fume hood or room ventilation to mitigate STOT SE 3 inhalation risks.
Step 2: Absorbent Application Cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality: Never use combustible materials like sawdust. The high surface area of sawdust combined with a combustible organic liquid creates an immediate, severe fire hazard.
Step 3: Collection and Segregation Sweep the saturated absorbent using non-sparking tools. Place the debris into a solid hazardous waste container (e.g., a poly-lined drum).
Step 4: Surface Decontamination (Self-Validating Step) Wash the affected area with a mild detergent solution to emulsify the residual lipophilic ester, followed by a distilled water rinse. To validate decontamination, wipe the area with a dry Kimwipe and check for residual anisic odor (a distinct, sweet/floral scent). If the odor persists, repeat the detergent wash before reopening the workspace.
Waste Segregation & Disposal Pathway
The following diagram maps the logical decision tree for routing hexyl o-anisate waste to ensure EPA RCRA compliance.
Workflow for the segregation and EPA-compliant disposal of hexyl o-anisate waste streams.
References
- IUPAC Names : Starting with h - The Good Scents Company. The Good Scents Company.
- 4-ヒドロキシ-3-メトキシ安息香酸ヘキシルエステル 84375-71-3 wiki - Jp - GuideChem. GuideChem.
- How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
- Steps in Complying with Regulations for Hazardous Waste | US EPA. Environmental Protection Agency (EPA).
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hexyl o-Anisate
In the landscape of pharmaceutical research and fine chemical synthesis, the meticulous handling of specialty aromatic esters like Hexyl o-anisate is paramount. While not classified as acutely toxic, a thorough understanding of its potential hazards, grounded in the principles of chemical analogy and risk mitigation, is essential for ensuring laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with Hexyl o-anisate, ensuring both personal safety and the integrity of your research.
Understanding the Risk: A Data-Driven Approach
-
o-Anisic Acid (2-Methoxybenzoic Acid): The parent carboxylic acid is classified as a substance that causes skin irritation and serious eye irritation.[1][2][3]
-
n-Hexyl Benzoate: This closely related ester is also identified as a skin and eye irritant.[4][5][6]
This consistent pattern of dermal and ocular irritation in analogous compounds dictates a cautious and comprehensive approach to PPE. The primary routes of exposure to mitigate are skin contact, eye contact, and to a lesser extent, inhalation of any aerosols or vapors.
Core PPE Requirements for Handling Hexyl o-Anisate
Based on the hazard analysis, the following PPE is essential for all procedures involving Hexyl o-anisate. The goal is to create a complete barrier between the researcher and the chemical.[2]
Hand Protection: The First Line of Defense
Direct skin contact is a primary risk. Therefore, selecting the correct gloves is the most critical step in your PPE protocol.
-
Recommended Glove Type: Nitrile or Butyl rubber gloves are recommended for handling aromatic esters.[5] Nitrile gloves offer excellent resistance to a wide range of chemicals and are a standard in most laboratory settings. For situations involving prolonged contact or larger volumes, heavier-duty butyl rubber gloves should be considered.
-
Protocol:
-
Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Ensure gloves are of the correct size to maintain dexterity.
-
For extended procedures, consider double-gloving.
-
After handling the chemical, remove gloves using a technique that avoids touching the outer surface with your bare hands.
-
Dispose of contaminated gloves immediately in the designated chemical waste container.[1]
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Eye and Face Protection: Shielding from Splashes and Aerosols
Given that the parent acid and related esters are known eye irritants, robust eye and face protection is non-negotiable.[1][4]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][4] These provide a seal around the eyes, protecting against splashes from all angles.
-
Enhanced Protection: When handling larger quantities (typically >100 mL), working with heated Hexyl o-anisate, or performing any operation with a significant risk of splashing (e.g., vortexing, sonicating, transferring under pressure), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.
Body Protection: Preventing Dermal Exposure
A laboratory coat is the standard for protecting your skin and personal clothing from accidental spills.
-
Recommended Attire: A clean, buttoned laboratory coat, preferably made of a chemically resistant material, should be worn at all times in the laboratory. Ensure it has long sleeves with snug-fitting cuffs.
-
Additional Protection: For tasks involving a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is advised.
Respiratory Protection: A Precautionary Measure
While Hexyl o-anisate is not expected to be highly volatile at room temperature, it is good laboratory practice to handle all chemicals in a well-ventilated area.
-
Engineering Controls: All handling of Hexyl o-anisate should be performed inside a certified chemical fume hood to minimize the potential for inhaling any vapors or aerosols.[7]
-
Respiratory PPE: Under normal use conditions within a fume hood, a respirator is typically not required.[1][4] However, if you are performing a procedure that could generate a significant amount of aerosol or vapor and engineering controls are insufficient, a risk assessment should be performed to determine the appropriate level of respiratory protection.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Sequential workflow for correctly donning and doffing PPE.
Spill Management and Disposal Plan
Proper planning for accidental releases is a critical component of laboratory safety.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Don Additional PPE: Before cleaning, don appropriate PPE, including a second pair of gloves and, if necessary, respiratory protection.
-
Containment: Use an inert absorbent material like sand or vermiculite to absorb the spilled liquid.[5] Start from the outside of the spill and work inwards.
-
Collection and Disposal: Carefully sweep or scoop the absorbed material into a designated, labeled chemical waste container.[5] Do not dispose of it in regular trash. All contaminated PPE must also be disposed of as hazardous waste.[1][8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[6]
Disposal of Used PPE and Chemical Waste:
-
All disposable PPE (gloves, etc.) that has come into contact with Hexyl o-anisate must be considered chemical waste.
-
Place all contaminated items and any waste Hexyl o-anisate into a clearly labeled, sealed container.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][8] Never pour chemical waste down the drain.[8]
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-methoxy-, hexyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Fisher Scientific. (2011). Safety Data Sheet: Diaminoethanetetra-acetic acid. Retrieved from [Link]
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CAPS. (n.d.). Hexyl anisate - Phytochemical. Retrieved from [Link]
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- 6. HEXYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
